molecular formula C8H16ClNO2 B555817 Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride CAS No. 61367-16-6

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Cat. No.: B555817
CAS No.: 61367-16-6
M. Wt: 157,21*36,45 g/mole
InChI Key: NHAYDXCUCXRAMF-UHFFFAOYSA-N
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Description

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 157,21*36,45 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145378. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-aminocyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAYDXCUCXRAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976895
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-07-5, 61367-16-6, 100707-54-8
Record name 61367-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 61367-16-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of the amino and carboxylate groups, makes it a crucial intermediate in the preparation of pharmacologically active compounds, including Janus kinase (JAK) inhibitors and antihypertensive agents.[1][2][3] The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Synthesis Pathways

Several distinct strategies have been developed for the synthesis of this compound. The choice of method often depends on factors such as scale, desired purity, cost, and available starting materials. The three primary approaches are:

  • Direct Esterification of trans-4-Aminocyclohexanecarboxylic Acid

  • Catalytic Hydrogenation of an Aromatic Precursor

  • Isomerization of a cis/trans Mixture (Epimerization)

Direct Esterification

This is one of the most straightforward and high-yielding methods, starting from the commercially available trans-4-aminocyclohexanecarboxylic acid. The amino group is typically protected as a hydrochloride salt, and the carboxylic acid is then esterified under acidic conditions.

G cluster_0 Esterification Pathway A trans-4-Aminocyclohexanecarboxylic Acid R1 trans-4-Aminocyclohexanecarboxylic Acid Hydrochloride A->R1 + HCl B Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride R1->B + Methanol (Solvent) + SOCl2 or conc. HCl (Catalyst) + Heat (Reflux) G cluster_0 Catalytic Hydrogenation Pathway A p-Aminobenzoic Acid B Methyl 4-Aminobenzoate A->B + Methanol + Acid Catalyst C Methyl 4-Aminocyclohexanecarboxylate (cis/trans mixture) B->C + H2 (gas) + Ru/C or Pd/C Catalyst + NaOH (aq) + Heat & Pressure D Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride C->D + Isomerization/Purification + HCl G cluster_0 Epimerization Workflow A Methyl 4-Aminocyclohexanecarboxylate (cis/trans Mixture) B Methyl trans-4-Aminocyclohexanecarboxylate (enriched) A->B + Potassium tert-butoxide (Base) + Isopropyl Alcohol (Solvent) + Heat (60-65°C) C Pure Methyl trans-4-Aminocyclohexanecarboxylate B->C + Acetic Acid (Neutralization) + Recrystallization

References

An In-depth Technical Guide to the Chemical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, experimental methodologies, and visual representations to facilitate its application in a laboratory and research setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is known for its solubility in water.[2][3] The compound is primarily utilized as an intermediate in pharmaceutical and chemical research.[1][2]

Identification and Structure
IdentifierValue
IUPAC Name methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[4]
CAS Number 61367-07-5[3][5]
Molecular Formula C₈H₁₆ClNO₂[4][5]
Molecular Weight 193.67 g/mol [4][5]
Canonical SMILES COC(=O)C1CCC(CC1)N.Cl[4]
InChI Key NHAYDXCUCXRAMF-UHFFFAOYSA-N[4]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Melting Point 140-142 °C[3]
Boiling Point 255.4 °C at 760 mmHg[1]
Flash Point 108.3 °C[1]
Solubility Soluble in water[2][3]
Appearance White to almost white crystalline powder[1][2]
LogP 2.179[5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product for research and development.

Synthesis via Esterification of trans-4-Aminocyclohexanecarboxylic Acid

A common and efficient method for the synthesis of this compound is through the esterification of trans-4-aminocyclohexanecarboxylic acid.

Procedure:

  • Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol, 200 mg) in methanol (5.5 mL).[2]

  • Cool the suspension to -10 °C.[2]

  • Add thionyl chloride (SOCl₂) (2.79 mmol, 204 μL) dropwise to the mixture.[2]

  • Stir the mixture for 15 minutes at -10 °C.[2]

  • Allow the reaction mixture to warm to ambient temperature over 15 minutes.[2]

  • Heat the mixture at reflux for 1 hour.[2]

  • After cooling, concentrate the mixture to obtain the crude product.[2] This method has a reported yield of 96.1%.[2]

Purification by Recrystallization

To ensure high purity, particularly to remove any cis-isomer contamination, recrystallization is recommended.[5]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as ethanol or toluene.[5]

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Final Product reactant1 trans-4-Aminocyclohexanecarboxylic Acid step1 1. Suspension in Methanol at -10°C reactant1->step1 reactant2 Methanol (Solvent) reactant2->step1 reactant3 Thionyl Chloride (Esterification Agent) step2 2. Dropwise addition of Thionyl Chloride reactant3->step2 step1->step2 step3 3. Stirring at -10°C step2->step3 step4 4. Warming to Room Temperature step3->step4 step5 5. Reflux for 1 hour step4->step5 step6 6. Cooling and Concentration step5->step6 step7 7. Recrystallization (Ethanol or Toluene) step6->step7 product This compound step7->product

References

In-Depth Technical Guide: Physicochemical Properties of CAS Number 61367-07-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound identified by CAS number 61367-07-5, chemically known as Methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a cyclic amino acid derivative.[] It is primarily utilized as a synthetic intermediate in pharmaceutical research.[2][3] The hydrochloride salt form enhances the compound's stability and solubility.[]

Table 1: Summary of Physicochemical Data for CAS 61367-07-5

PropertyValueSource(s)
IUPAC Name methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[]
Synonyms This compound, trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride[3][4]
Molecular Formula C₈H₁₆ClNO₂[2][3]
Molecular Weight 193.67 g/mol [2][3]
Appearance White to yellow crystalline solid; White crystalline powder[][2]
Melting Point 231-237 °C[]
Boiling Point 255.4 °C at 760 mmHg[]
Water Solubility Soluble[2]
Partition Coefficient (LogP) 2.179[2]
Topological Polar Surface Area (TPSA) 52.32 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

Experimental Protocols for Physicochemical Property Determination

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Melting Point/Melting Range Determination (Adapted from OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5][6]

  • Principle: The capillary method involves heating a small, powdered sample in a capillary tube within a controlled heating block or liquid bath. The temperature range from the initial melting of the sample to its complete liquefaction is recorded.[5][7]

  • Apparatus:

    • Melting point apparatus with a heating block or liquid bath.

    • Glass capillary tubes (sealed at one end).

    • Calibrated thermometer or temperature sensor.

  • Procedure:

    • A small amount of the finely powdered, dry substance is introduced into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range.

Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

  • Principle: The dynamic method involves measuring the temperature at which a liquid boils while being heated. An ebulliometer can be used for precise measurements.[8]

  • Apparatus:

    • Ebulliometer or a distillation flask with a condenser.

    • Calibrated thermometer or temperature sensor.

    • Heating mantle.

  • Procedure:

    • The liquid substance is placed in the ebulliometer or distillation flask.

    • The apparatus is assembled, and the substance is heated.

    • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point at the recorded atmospheric pressure.

Water Solubility Determination (Adapted from OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[10][11]

  • Principle: The flask method is suitable for substances with a solubility of 10⁻² g/L or higher.[11] A supersaturated solution is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.

  • Apparatus:

    • Flask with a stirrer.

    • Constant temperature bath.

    • Centrifuge or filtration system.

    • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of the substance is added to a known volume of water in a flask.

    • The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The mixture is then centrifuged or filtered to separate the undissolved solid.

    • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.

Partition Coefficient (n-octanol/water) Determination (Adapted from OECD Guideline 107)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water. It is usually expressed as its logarithm to base ten (LogP).[12][13]

  • Principle: The shake flask method involves dissolving the substance in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the substance in each phase.[13]

  • Apparatus:

    • Separatory funnels or centrifuge tubes with stoppers.

    • Mechanical shaker.

    • Centrifuge.

    • Analytical instrument for concentration measurement.

  • Procedure:

    • A known amount of the substance is dissolved in a mixture of pre-saturated n-octanol and water in a separatory funnel.

    • The funnel is shaken until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the substance in both the n-octanol and water phases is determined analytically.

    • The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase. For ionizable substances, the pH of the aqueous phase should be controlled.

Synthesis and Characterization Workflow

The following diagrams illustrate a typical synthesis route for this compound and a general workflow for its physicochemical characterization.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product A (Trans)-4-aminocyclohexanecarboxylic acid B Suspend in Methanol (MeOH) Cool to -10 °C A->B C Add Thionyl Chloride (SOCl₂) dropwise B->C D Stir for 15 min at -10 °C C->D E Warm to Room Temperature (15 min) D->E F Reflux for 1 hour E->F G Cool the reaction mixture F->G H Concentrate under reduced pressure G->H I Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride H->I Yield: ~96%

Caption: Synthesis of CAS 61367-07-5.[3]

G General Workflow for Physicochemical Characterization cluster_sample Sample Preparation cluster_analysis Data Analysis & Reporting Sample Pure Sample of CAS 61367-07-5 MeltingPoint Melting Point (OECD 102) Sample->MeltingPoint BoilingPoint Boiling Point (OECD 103) Sample->BoilingPoint Solubility Water Solubility (OECD 105) Sample->Solubility LogP Partition Coefficient (LogP) (OECD 107) Sample->LogP Analysis Data Collection and Analysis MeltingPoint->Analysis BoilingPoint->Analysis Solubility->Analysis LogP->Analysis Report Technical Report Generation Analysis->Report

References

Elucidation of the Molecular Structure: A Technical Guide to Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of methyl trans-4-aminocyclohexanecarboxylate hydrochloride. This document details the expected outcomes from key analytical techniques, offers standardized experimental protocols, and presents a logical workflow for the confirmation of the compound's molecular structure.

Physicochemical Properties and Structural Overview

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a cyclohexane ring with two substituents at the 1 and 4 positions: a methyl ester group and an amino group, which is protonated in the hydrochloride salt form. The "trans" configuration indicates that the amino and methyl carboxylate groups are on opposite sides of the cyclohexane ring.

Table 1: Physicochemical and Structural Data

PropertyValueReference
Molecular Formula C₈H₁₆ClNO₂[2][3]
Molecular Weight 193.67 g/mol [2][3]
CAS Number 61367-07-5[2][4]
Appearance White to almost white powder/crystal[1]
Solubility Soluble in water[2]

Spectroscopic and Crystallographic Data

While specific experimental spectra for this exact compound are not widely published, this section outlines the expected spectroscopic and crystallographic characteristics based on its known structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the connectivity and stereochemistry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70s3H-OCH₃
~3.10tt1HH-4 (CH-NH₃⁺)
~2.40tt1HH-1 (CH-COOCH₃)
~2.20 - 2.00m4HCyclohexane H (axial)
~1.60 - 1.40m4HCyclohexane H (equatorial)

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (δ) ppmAssignment
~177C=O (ester)
~52-OCH₃
~49C-4 (CH-NH₃⁺)
~43C-1 (CH-COOCH₃)
~30Cyclohexane CH₂
~28Cyclohexane CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The hydrochloride salt form will influence the appearance of the amine-related absorption bands.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2800StrongN-H stretch (from -NH₃⁺)
2950 - 2850MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1600MediumN-H bend (asymmetric)
~1500MediumN-H bend (symmetric)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
193/195[M+H]⁺ (isotopic pattern for Cl not prominent in ESI)
158[M - Cl]⁺
134[M - COOCH₃]⁺
100[M - C₆H₁₀COOCH₃]⁺
59[COOCH₃]⁺
X-Ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, confirming the "trans" stereochemistry and revealing details about bond lengths, bond angles, and crystal packing. As no public crystal structure is available, a generalized protocol for obtaining such data is provided in the experimental section.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy Protocol:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Spectroscopy Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

    • Process the data to identify the chemical shifts of all carbon atoms.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the compound with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press and apply pressure to form a transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands.

Mass Spectrometry
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or water.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) on the parent ion.

X-Ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Data Collection:

    • Mount a single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

    • The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical process for the complete structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structure Confirmation cluster_data Data Interpretation & Final Structure synthesis Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate HCl purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (EI, ESI, MS/MS) purification->ms crystallography Single Crystal X-ray Diffraction purification->crystallography interpretation Data Analysis and Structure Assembly nmr->interpretation ir->interpretation ms->interpretation crystallography->interpretation final_structure Confirmed Structure of Methyl trans-4-Aminocyclohexanecarboxylate HCl interpretation->final_structure

Figure 1. Workflow for the structure elucidation of this compound.

References

The Evolving Landscape of Methyl trans-4-Aminocyclohexanecarboxylate Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Methyl trans-4-aminocyclohexanecarboxylate and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities that position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the current understanding of these compounds, focusing on their roles as analgesics, Janus Kinase (JAK) inhibitors, and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.

Analgesic Properties of 4-Amino-4-arylcyclohexanone Derivatives

Structurally related analogs of Methyl trans-4-aminocyclohexanecarboxylate, specifically 4-amino-4-arylcyclohexanones, have been investigated for their analgesic potential. Early studies revealed that the nature and position of substituents on the aryl ring significantly influence their activity.

Table 1: Analgesic Activity of 4-Amino-4-arylcyclohexanone Derivatives

Compound (Aryl Substituent)Analgesic Potency (Relative to Morphine)
p-methyl (p-CH3)~50%
p-bromo (p-Br)~50%

Data sourced from preliminary structure-activity relationship (SAR) studies.[1]

Experimental Protocol: Analgesic Activity Screening (Hot-Plate Test)

The hot-plate test is a widely used method to assess the central analgesic activity of compounds. The following is a generalized protocol based on standard laboratory procedures.

Objective: To evaluate the analgesic efficacy of test compounds by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test animals (e.g., male Swiss-Webster mice, 20-25 g).

  • Test compounds (4-amino-4-arylcyclohexanone derivatives).

  • Vehicle control (e.g., saline, 0.5% carboxymethylcellulose).

  • Positive control (e.g., Morphine sulfate, 10 mg/kg).

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one hour before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking of the hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

  • Compound Administration: Animals are divided into groups and administered the test compounds, vehicle, or positive control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, the latency of the nociceptive response is measured again.

  • Data Analysis: The percentage of Maximal Possible Effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed analgesic effects compared to the control group.

G cluster_workflow Analgesic Screening Workflow Acclimatization Acclimatization Baseline_Latency Baseline_Latency Acclimatization->Baseline_Latency Establish baseline Compound_Admin Compound_Admin Baseline_Latency->Compound_Admin Group and dose Post_Treatment_Latency Post_Treatment_Latency Compound_Admin->Post_Treatment_Latency Measure response over time Data_Analysis Data_Analysis Post_Treatment_Latency->Data_Analysis Calculate %MPE Statistical_Analysis Statistical_Analysis Data_Analysis->Statistical_Analysis Determine significance

Analgesic Screening Workflow Diagram

Janus Kinase (JAK) Inhibition

Derivatives of trans-4-aminocyclohexanecarboxylic acid, the parent acid of the methyl ester, are key intermediates in the synthesis of potent Janus Kinase (JAK) inhibitors.[2][3] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory diseases and cancers.

While specific IC50 values for direct derivatives of Methyl trans-4-aminocyclohexanecarboxylate are not yet widely published, the established synthetic route highlights the potential of this scaffold in developing selective JAK inhibitors.

Signaling Pathway of JAK Inhibitors

JAK inhibitors act by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the transcription of pro-inflammatory genes.

G Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates JAK_Inhibitor JAK_Inhibitor JAK_Inhibitor->JAK Inhibits Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription Initiates Inflammatory_Response Inflammatory_Response Gene_Transcription->Inflammatory_Response Leads to

JAK-STAT Signaling Pathway Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Derivatives of Methyl trans-4-aminocyclohexanecarboxylate have also been explored for their potential to inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, making it an attractive target for the treatment of type 2 diabetes.

Quantitative data on the DPP-IV inhibitory activity of direct derivatives is still emerging. However, the structural similarity to known DPP-IV inhibitors suggests this is a promising area of investigation.

Experimental Protocol: DPP-IV Inhibition Assay

The following is a generalized protocol for a fluorometric assay to screen for DPP-IV inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme.

  • DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Test compounds.

  • Positive control inhibitor (e.g., Sitagliptin).

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of the DPP-IV enzyme, substrate, test compounds, and positive control in the assay buffer.

  • Assay Reaction: In the wells of the microplate, add the assay buffer, the test compound (at various concentrations) or controls, and the DPP-IV enzyme.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the DPP-IV substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over a set period (e.g., 30 minutes) at a controlled temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_workflow DPP-IV Inhibition Assay Workflow Reagent_Prep Prepare Enzyme, Substrate, Test Compounds, Controls Assay_Setup Add Buffer, Compound/Control, and Enzyme to Plate Reagent_Prep->Assay_Setup Pre_incubation Incubate for Inhibitor Binding Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate Pre_incubation->Reaction_Initiation Fluorescence_Reading Monitor Fluorescence Over Time Reaction_Initiation->Fluorescence_Reading Data_Analysis Calculate Reaction Rates and % Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

DPP-IV Inhibition Assay Workflow Diagram

Conclusion

The Methyl trans-4-aminocyclohexanecarboxylate scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents with diverse biological activities. The preliminary findings in analgesia, JAK inhibition, and DPP-IV inhibition underscore the potential of this chemical motif. Further research, including comprehensive SAR studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic promise of this class of compounds. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

The Pivotal Role of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride has emerged as a critical pharmaceutical intermediate, integral to the synthesis of a new generation of targeted therapies. Its unique structural conformation makes it a valuable building block, particularly in the development of Janus kinase (JAK) inhibitors and novel chemotherapeutic analogs. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its application in the synthesis of advanced pharmaceutical agents, supported by detailed experimental methodologies and visual pathway diagrams.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction setup.

PropertyValueReferences
CAS Number 61367-07-5[1][3]
Molecular Formula C₈H₁₆ClNO₂[4]
Molecular Weight 193.67 g/mol [4]
Appearance White to almost white crystalline powder[1][2][5]
Solubility Soluble in water[5]
Storage Room temperature, in a dark, dry, and sealed environment[5]
IUPAC Name methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[4]
InChI Key NHAYDXCUCXRAMF-UHFFFAOYSA-N[4]
SMILES COC(=O)C1CCC(CC1)N.Cl[4]

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. Several methods have been reported, with the choice of reagent influencing reaction conditions and yield.

Experimental Protocols

Two common and effective laboratory-scale synthesis methods are detailed below.

Method 1: Esterification using Thionyl Chloride (SOCl₂)

This method offers a high yield and is a common laboratory procedure for the synthesis of methyl esters from carboxylic acids.[2][5]

  • Materials:

    • trans-4-Aminocyclohexanecarboxylic acid (1.0 eq)

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) (2.0 eq)

  • Procedure:

    • Suspend trans-4-aminocyclohexanecarboxylic acid (e.g., 200 mg, 1.40 mmol) in methanol (5.5 mL).[2][5]

    • Cool the suspension to -10 °C.[2][5]

    • Add thionyl chloride (e.g., 204 μL, 2.79 mmol) dropwise to the cooled suspension.[2][5]

    • Stir the mixture for 15 minutes at -10 °C.[2][5]

    • Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[2][5]

    • Heat the mixture to reflux and maintain for 1 hour.[2][5]

    • After cooling, concentrate the mixture under reduced pressure to yield this compound. A yield of 96.1% has been reported with this method.[2][5]

Method 2: Fischer Esterification using Hydrochloric Acid (HCl)

This is a classic acid-catalyzed esterification method.[6]

  • Materials:

    • trans-4-Aminocyclohexanecarboxylic acid hydrochloride

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol.[6]

    • Add concentrated HCl to the suspension to act as a catalyst.[6]

    • Reflux the mixture at 60°C overnight.[6]

    • Employ azeotropic removal of water to drive the reaction to completion.[6]

    • Upon completion, cool the reaction mixture and isolate the product. A yield of 98% has been reported.[6]

Purification and Isomer Separation

Purity, particularly the absence of the cis-isomer, is critical for the use of this compound in stereospecific downstream applications.[6]

  • Recrystallization: The crude product can be purified by recrystallization from ethanol or toluene to remove impurities.[6]

  • Cis-Trans Isomer Separation: The separation of cis and trans isomers can be challenging. A patented method involves the base-mediated epimerization of a cis/trans mixture. By heating a mixture in isopropyl alcohol with potassium tert-butoxide at 60-65°C, the equilibrium is driven towards the more thermodynamically stable trans configuration. Subsequent acidification allows for the precipitation of the trans-isomer in high purity.[6]

  • Analytical Confirmation: The purity and isomeric ratio should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] HPLC methods using mixed-mode stationary phases have been shown to be effective in separating cis-trans isomers of similar compounds.[7]

Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Janus Kinase (JAK) Inhibitors: Oclacitinib

This compound is a crucial building block in the synthesis of Oclacitinib, a selective JAK1 inhibitor used in veterinary medicine to treat allergic dermatitis.[8] The trans-configuration of the cyclohexane ring is essential for the correct spatial orientation of the molecule to bind effectively to the target enzyme.

JAK-STAT Signaling Pathway and the Mechanism of Oclacitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a number of pro-inflammatory and pruritogenic (itch-causing) cytokines. Oclacitinib exerts its therapeutic effect by inhibiting this pathway, primarily through the inhibition of JAK1.[9][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory & Pruritogenic Cytokines (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 STAT STAT Receptor->STAT 4. STAT Docking JAK1->Receptor JAK1->STAT 5. STAT Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT 6. Dimerization Nucleus Nucleus pSTAT->Nucleus 7. Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene 8. Gene Expression Oclacitinib Oclacitinib Oclacitinib->JAK1 Inhibition

Figure 1. Mechanism of Oclacitinib via JAK1 Inhibition.
Anthracycline Analogs: Doxorubicin and Daunorubicin Derivatives

The trans-4-amino-1-cyclohexanecarboxylic acid moiety has been identified as a valuable substituent for modifying the structures of the potent anticancer drugs daunorubicin and doxorubicin.[8] These modifications aim to improve the therapeutic index by altering properties such as drug resistance and cytotoxicity profiles. While direct synthesis with the methyl ester is less commonly cited, the parent acid is a key component in creating these novel analogs.

Potential Applications in Development

Research indicates that derivatives of this compound could have therapeutic potential in other areas.

DPP-IV Inhibition for Diabetes Treatment

Certain analogs have shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[11] DPP-IV inhibitors are a class of oral medications for type 2 diabetes that work by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon levels.[2][11]

DPP4_Inhibition cluster_process Glucose Homeostasis Regulation Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 (Incretin Hormone) Gut->GLP1 Releases Pancreas Pancreas GLP1->Pancreas Acts on DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 MTACH_Derivative MTACH Derivative (DPP-4 Inhibitor) MTACH_Derivative->DPP4 Inhibits

Figure 2. Mechanism of DPP-4 Inhibition by MTACH Derivatives.

Neurotransmitter Modulation

Studies have suggested that derivatives of this compound could enhance the release of serotonin, indicating potential applications in the treatment of mood disorders.[11] Serotonin is a key neurotransmitter involved in regulating mood, sleep, and other physiological processes.

Serotonin_Modulation cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan L-Tryptophan HTP 5-HTP Tryptophan->HTP Synthesis Step 1 Serotonin_Vesicle Serotonin (in Vesicles) HTP->Serotonin_Vesicle Synthesis Step 2 Serotonin_Free Serotonin Serotonin_Vesicle->Serotonin_Free Release MTACH_Derivative MTACH Derivative MTACH_Derivative->Serotonin_Vesicle Enhances Release Receptor Serotonin Receptor Serotonin_Free->Receptor Binding Signal Postsynaptic Signal Receptor->Signal Signal Transduction

Figure 3. Potential Enhancement of Serotonin Release by MTACH Derivatives.

Conclusion

This compound is a versatile and indispensable intermediate in pharmaceutical research and development. Its stereospecific structure is fundamental to the efficacy of targeted therapies like Oclacitinib. The continued exploration of its derivatives holds promise for the development of new treatments for a range of conditions, from diabetes to neurological disorders. The synthesis and purification protocols outlined in this guide provide a foundation for researchers to produce this key intermediate with the high degree of purity required for modern drug discovery and manufacturing.

References

An In-depth Technical Guide to the Safety and Handling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder. It is a key intermediate in pharmaceutical and chemical research. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 61367-07-5
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance White to Almost white powder to crystal[1]
Solubility Soluble in water.[2]
Storage Temperature Keep in dark place, Sealed in dry, Room Temperature.[2]

Toxicological Data

Toxicological EndpointSurrogate CompoundResultClassificationSource(s)
Acute Oral Toxicity (LD50) Tranexamic Acid>10 g/kg (mouse)Not classified as acutely toxic by oral route.[3]
Skin Irritation Tranexamic AcidNo irritant effect.Not classified as a skin irritant.[3]
Eye Irritation Tranexamic AcidIrritating effect.Causes serious eye irritation.[3]

Hazard Identification and Precautionary Measures

Based on the available data for the surrogate compound, this compound should be handled as a substance that can cause serious eye irritation. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Statements (based on surrogate data):

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are provided to guide researchers in the potential safety evaluation of this or similar compounds.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimal number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats), are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Stepwise Procedure: The test is performed in steps using 3 animals of a single sex per step. The outcome of each step determines the next step:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose_step1 Dose 3 Animals (Step 1) start->dose_step1 observe1 Observe for 14 Days (Mortality & Clinical Signs) dose_step1->observe1 decision1 Outcome? observe1->decision1 stop_toxic Stop: Classify Toxicity decision1->stop_toxic Mortality dose_step2_lower Dose 3 Animals at Lower Dose decision1->dose_step2_lower Evidence of Toxicity dose_step2_higher Dose 3 Animals at Higher Dose decision1->dose_step2_higher No Mortality observe2 Observe for 14 Days dose_step2_lower->observe2 dose_step2_higher->observe2 decision2 Outcome? observe2->decision2 decision2->stop_toxic Mortality stop_less_toxic Stop: Classify Toxicity decision2->stop_less_toxic No/Less Mortality

OECD 423 Acute Oral Toxicity Workflow
Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause irritation or corrosion to the skin.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours, and up to 14 days).

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores and the reversibility of the effects.

OECD_404_Workflow start Start: Prepare Animal (Clip Fur) apply_substance Apply 0.5g/0.5mL of Substance to 6 cm² Skin Patch start->apply_substance cover_patch Cover with Gauze Patch apply_substance->cover_patch expose 4-Hour Exposure cover_patch->expose remove_patch Remove Patch and Clean Area expose->remove_patch observe_score Observe and Score Erythema/Edema (1, 24, 48, 72 hrs, up to 14 days) remove_patch->observe_score classify Classify as Irritant or Non-Irritant observe_score->classify

OECD 404 Dermal Irritation Workflow
Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are used.

  • Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

  • Scoring: The severity of the lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.

OECD_405_Workflow start Start: Select Healthy Rabbit instill_substance Instill 0.1mL/0.1g of Substance into Conjunctival Sac of One Eye start->instill_substance control_eye Untreated Eye Serves as Control instill_substance->control_eye observe_score Examine and Score Ocular Lesions (1, 24, 48, 72 hrs) instill_substance->observe_score classify Classify Eye Irritation Potential observe_score->classify

OECD 405 Eye Irritation Workflow

Potential Signaling Pathway Involvement

Based on the mechanism of action of the structurally similar compound, Tranexamic Acid, this compound may interact with the fibrinolytic system. Tranexamic acid is a synthetic analog of the amino acid lysine and acts as an antifibrinolytic agent.[5]

Mechanism of Action of Tranexamic Acid:

Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to the lysine binding sites on plasminogen.[5] This prevents plasmin from binding to and degrading fibrin, thus stabilizing the fibrin clot. This mechanism is crucial in controlling bleeding.

Antifibrinolytic_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA_uPA t-PA / u-PA (Activators) Fibrin Fibrin Clot FDPs Fibrin Degradation Products Fibrin->FDPs Degradation Tranexamic_Acid Tranexamic Acid (or related compound) Tranexamic_Acid->Plasminogen Competitively Binds to Lysine Binding Sites

Potential Antifibrinolytic Mechanism

Safe Handling and Emergency Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • After Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[4]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spill and Disposal Procedures:

  • Spills: Wear appropriate PPE. Sweep up the material, place it in a sealed container, and dispose of it according to local regulations. Avoid generating dust.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and complete safety information before handling this chemical. The toxicological data for the surrogate compound is provided for estimation purposes only and should be interpreted with caution.

References

Methodological & Application

Application Notes and Protocols: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane scaffold and the presence of both a primary amine and a methyl ester at the 1,4-trans positions make it an invaluable starting material for the synthesis of a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.

Physicochemical Properties

The compound typically appears as a white to off-white crystalline powder.[1] It is soluble in water and polar organic solvents like methanol and ethanol.[2][3]

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂[3]
Molecular Weight193.67 g/mol [4]
Melting Point140-142 °C[3]
AppearanceWhite crystalline powder[1]
SolubilitySoluble in water[2]

Synthesis of this compound

There are two primary synthetic routes to obtain this compound: esterification of trans-4-aminocyclohexanecarboxylic acid and catalytic hydrogenation of p-aminobenzoic acid.

Method 1: Esterification of trans-4-Aminocyclohexanecarboxylic Acid

This is a straightforward and high-yielding method for the synthesis of the target compound.

G cluster_0 Esterification Process start trans-4-Aminocyclohexanecarboxylic acid reagents Methanol (Solvent) Thionyl Chloride (or HCl) conditions Cooling (-10°C to 0°C) then Reflux (1h) product Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Experimental Protocol:

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).[1]

  • Cool the suspension to -10 °C in an ice-salt bath.[1]

  • Slowly add thionyl chloride (2.0 eq) dropwise to the cooled suspension, maintaining the temperature below 0 °C.[1]

  • After the addition is complete, stir the mixture for an additional 15 minutes at -10 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 15 minutes.[1]

  • Heat the mixture to reflux and maintain for 1 hour.[1]

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol or toluene to yield pure this compound.[5]

Reaction Parameters:

ParameterConditionYieldSource
Starting Materialtrans-4-Aminocyclohexanecarboxylic acid96.1%[1]
ReagentThionyl chloride in Methanol[1]
Temperature-10 °C to reflux[1]
Reaction Time~1.5 hours[1]
Starting Materialtrans-4-Aminocyclohexanecarboxylic acid hydrochloride98%[5]
ReagentConcentrated HCl in Ethanol[5]
Temperature60 °C (reflux)[5]
Reaction TimeOvernight[5]
Method 2: Catalytic Hydrogenation of p-Aminobenzoic Acid

This method allows for the one-pot synthesis of the trans-isomer with good selectivity, which is advantageous for industrial-scale production.[6]

G cluster_1 Catalytic Hydrogenation Workflow start_h p-Aminobenzoic Acid catalyst Ru/C Catalyst 10% NaOH (aq) reaction_h Hydrogenation (15 bar H₂, 100°C, 20h) intermediate cis/trans-4-Aminocyclohexanecarboxylic acid esterification Esterification (as in Method 1) product_h Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Experimental Protocol:

  • In an autoclave, mix p-aminobenzoic acid (1.0 eq), 5% Ru/C catalyst (25% w/w of the starting material), and 10% aqueous NaOH.[6]

  • Pressurize the autoclave with hydrogen gas to 15 bar.[6]

  • Heat the mixture to 100 °C and stir for 20 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.[6]

  • After cooling and venting the autoclave, the resulting mixture containing the cis and trans isomers of 4-aminocyclohexanecarboxylic acid can be carried forward to the esterification step as described in Method 1. The trans isomer is the major product.[6]

Reaction Parameters for Hydrogenation:

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature90–120 °C<85 °C or >138 °C leads to lower trans/cis selectivity and/or yield.[6]
H₂ Pressure6–9 kg/cm ²Lower pressures require longer reaction times.[5]
Catalyst Loading8–12% w/w<8% extends duration; >12% increases cost without significant benefit.[5]

Key Reactions of this compound

The primary amine functionality of the title compound is a versatile handle for a variety of chemical transformations, including N-acylation, sulfonamide formation, and urea synthesis. For these reactions, the hydrochloride salt is typically neutralized in situ using a suitable base.

N-Acylation (Amide Bond Formation)

N-acylation is a common reaction to introduce various acyl groups, which is a crucial step in the synthesis of many pharmaceutical compounds.

G cluster_2 N-Acylation Logical Flow start_a Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride reagents_a Carboxylic Acid Coupling Reagent (e.g., HBTU) Base (e.g., DIPEA) conditions_a Inert Solvent (e.g., DMF) Room Temperature product_a N-Acylated Product

Experimental Protocol (General):

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HBTU (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the solution of the amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Sulfonamide Formation

The reaction with sulfonyl chlorides provides sulfonamide derivatives, a common motif in various drug molecules.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a tertiary amine base, for example, triethylamine (Et₃N) (2.2 eq), to the solution to neutralize the hydrochloride and act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired sulfonyl chloride (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) (1.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Example:

AmineSulfonyl ChlorideBaseSolventTimeTempYieldSource
Methyl trans-4-aminocyclohexanecarboxylate HCl4-Chloro-3-nitrobenzenesulfonyl chlorideEt₃NDCM2 hRT94%[5]
Urea Synthesis

The reaction of the primary amine with isocyanates or other carbamoylating agents yields urea derivatives, which are important pharmacophores.

Experimental Protocol (with Isocyanate):

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or THF.

  • Add a non-nucleophilic base such as DIPEA (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired isocyanate (1.0 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the urea product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Other Potential Reactions

  • Reduction: The ester group can be selectively reduced to a primary alcohol using strong reducing agents like LiAlH₄ in an anhydrous solvent such as THF.[5]

  • Oxidation: Under controlled conditions with reagents like KMnO₄ in an acidic medium, the ester can be hydrolyzed and the corresponding carboxylic acid can be obtained.[5]

  • N-Alkylation: The primary amine can undergo alkylation with alkyl halides, although this may lead to over-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is a more controlled method for mono-alkylation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and derivatization, enabling researchers and drug development professionals to access a wide array of complex molecules with potential therapeutic applications. The choice of reaction conditions should be optimized based on the specific substrates and desired outcomes.

References

Application Notes and Protocols for the Use of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and unique conformational constraints. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a cyclic β-amino acid that can be utilized in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity. Peptides containing this moiety can serve as valuable tools in drug discovery and development, for instance, in the synthesis of peptidomimetics with constrained topologies. One notable application is the synthesis of analogues of endogenous peptides, such as Dynorphin A, to study their structure-activity relationships and enhance their receptor selectivity.[1][2][3]

These application notes provide a detailed guide for the incorporation of this compound into peptides using Fmoc-based solid-phase synthesis.

Overview of the Synthetic Strategy

The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows the standard iterative cycle of deprotection and coupling.[4] Key considerations for this specific building block include:

  • Nα-Protection: For use in Fmoc-SPPS, the amino group of trans-4-Aminocyclohexanecarboxylic acid must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

  • Carboxyl Group Activation: The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the growing peptide chain on the solid support.

  • Handling of the Hydrochloride Salt: The hydrochloride salt of the amino acid must be neutralized prior to the coupling reaction. This is typically achieved in situ using a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[5][6][7]

  • Methyl Ester Protection: The methyl ester of the title compound serves as a protecting group for the carboxylic acid. This ester is stable to the basic conditions of Fmoc deprotection and is cleaved concomitantly with the side-chain protecting groups and the resin linker during the final acidic cleavage step with trifluoroacetic acid (TFA).[8][9]

Data Presentation

Table 1: Reagents and Solvents for SPPS
Reagent/SolventAbbreviationPurpose
N,N-DimethylformamideDMFPrimary solvent for washing and reactions
DichloromethaneDCMSolvent for washing and resin swelling
Piperidine-Fmoc deprotection
N,N-DiisopropylethylamineDIEABase for neutralization and coupling
N,N'-DiisopropylcarbodiimideDICCoupling reagent
HydroxybenzotriazoleHOBtCoupling additive (reduces racemization)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPCoupling reagent
Trifluoroacetic AcidTFACleavage from resin and side-chain deprotection
TriisopropylsilaneTISScavenger during cleavage
WaterH₂OScavenger during cleavage
Table 2: Typical Parameters for Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid
ParameterValue/ConditionNotes
Equivalents of Fmoc-Amino Acid 3 - 5 eq.Relative to resin loading.
Equivalents of Coupling Reagent (e.g., DIC/BOP) 3 - 5 eq.
Equivalents of Additive (e.g., HOBt) 3 - 5 eq.
Equivalents of Base (DIEA) 6 - 10 eq.Additional equivalents are needed to neutralize the hydrochloride salt.
Coupling Time 1 - 4 hoursCan be monitored by a ninhydrin test. Double coupling may be necessary for difficult sequences.
Temperature Room Temperature
Solvent DMF

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide incorporating this compound.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.
  • Drain the DMF.

2. First Amino Acid Loading (if starting from a non-preloaded resin):

  • Follow standard protocols for loading the first Fmoc-protected amino acid onto the resin.

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

4. Incorporation of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid:

  • Preparation of the Amino Acid Solution: In a separate vial, dissolve Fmoc-trans-4-Aminocyclohexanecarboxylic acid (or the methyl ester hydrochloride salt) (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
  • In Situ Neutralization (if using the hydrochloride salt): Add DIEA (6 eq.) to the amino acid solution and vortex briefly.
  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours at room temperature.
  • Monitoring: Perform a Kaiser (ninhydrin) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times).

5. Chain Elongation:

  • Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
  • Prepare a cleavage cocktail, typically Reagent K: TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v).
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours. This step will cleave the peptide from the resin, remove all acid-labile side-chain protecting groups, and hydrolyze the methyl ester of the incorporated amino acid.[9]
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified peptide by mass spectrometry.

Visualizations

Dynorphin A Signaling Pathway

Dynorphin A is an endogenous opioid peptide that preferentially binds to the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][10] The incorporation of conformationally constrained amino acids like trans-4-Aminocyclohexanecarboxylic acid can modulate the peptide's affinity and selectivity for the KOR.[1][2][11] The diagram below illustrates the general signaling pathway initiated by the activation of the KOR.

G cluster_membrane Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP   Ca_ion Ca2+ Ca_channel->Ca_ion Influx K_ion K+ K_channel->K_ion Efflux DynA Dynorphin A Analogue (with trans-ACCA) DynA->KOR Binds to ATP ATP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Reduced Signaling Ca_ion->Neuronal_Inhibition Reduced Excitability K_ion->Neuronal_Inhibition Hyperpolarization

Caption: Signaling pathway of a Dynorphin A analogue acting on the kappa opioid receptor.

Experimental Workflow for SPPS

The following diagram outlines the cyclical process of Fmoc-based solid-phase peptide synthesis.

workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Final_Cleavage Final Cleavage (TFA Cocktail) Cycle->Final_Cleavage No (Sequence Complete) End Purified Peptide Final_Cleavage->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Handling Amino Acid Forms

This diagram illustrates the decision-making process based on the starting form of the trans-4-Aminocyclohexanecarboxylate.

logical_relationship Start Starting Material: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Fmoc_Protect Step 1: Nα-Fmoc Protection Start->Fmoc_Protect SPPS_Step Step 2: Use in SPPS Fmoc_Protect->SPPS_Step Neutralize In Situ Neutralization (e.g., with DIEA) during coupling SPPS_Step->Neutralize Cleavage Methyl Ester Hydrolysis during final TFA cleavage SPPS_Step->Cleavage

Caption: Key considerations for using the hydrochloride methyl ester in Fmoc-SPPS.

References

Application Notes and Protocols for the Coupling of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a valuable building block in medicinal chemistry and drug discovery, frequently utilized as a scaffold in the synthesis of novel therapeutic agents. Its rigid cyclohexane core provides a defined three-dimensional structure, which is advantageous for designing ligands with high specificity for biological targets such as G-protein coupled receptors (GPCRs). This document provides detailed protocols for the amide coupling of this intermediate with a representative carboxylic acid, benzoic acid, using two common and efficient coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparative Analysis of Coupling Methods

The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity of the final product. Below is a summary of typical quantitative data for the coupling of this compound with benzoic acid using EDC/HOBt and HATU.

Coupling MethodCarboxylic AcidAmineCoupling ReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Method A Benzoic AcidMethyl trans-4-aminocyclohexanecarboxylate HClEDC, HOBtDIPEADMF2512-1885-92>95
Method B Benzoic AcidMethyl trans-4-aminocyclohexanecarboxylate HClHATUDIPEADMF252-490-97>98

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compound can be achieved by column chromatography or recrystallization.[1] Characterization of the product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Method A: EDC/HOBt Mediated Amide Coupling

This protocol describes a reliable and cost-effective method for amide bond formation.[2] The use of HOBt helps to suppress racemization and improve the reaction efficiency by forming a more reactive intermediate.[2]

Procedure:

  • To a solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF and add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(trans-4-(methoxycarbonyl)cyclohexyl)benzamide.

Method B: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[2][3]

Procedure:

  • To a solution of benzoic acid (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv.) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(trans-4-(methoxycarbonyl)cyclohexyl)benzamide.

Mandatory Visualizations

Experimental Workflow: Amide Coupling

G cluster_reactants Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification R1 Benzoic Acid Coupling_Reagent EDC/HOBt or HATU R1->Coupling_Reagent R2 Methyl trans-4-Aminocyclohexanecarboxylate HCl Base DIPEA R2->Base Reaction Stir at RT (2-18h) Base->Reaction Coupling_Reagent->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for the amide coupling reaction.

Signaling Pathway: Dopamine D2 Receptor

Amides derived from methyl trans-4-aminocyclohexanecarboxylate are known to be scaffolds for ligands targeting GPCRs, such as the dopamine D2 receptor.[4] The D2 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5][6]

G cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand D2R Ligand (e.g., Synthesized Amide) Ligand->D2R Binds ATP ATP PKA Protein Kinase A (Inactive) PKA_active Protein Kinase A (Active) Cellular_Response Decreased Cellular Response (e.g., reduced neurotransmitter release) PKA_active->Cellular_Response Phosphorylates substrates leading to

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

To characterize the affinity of the newly synthesized compound for its target receptor (e.g., Dopamine D2), a competitive radioligand binding assay is a standard method.[7] This assay measures the ability of the synthesized compound (unlabeled competitor) to displace a known radiolabeled ligand from the receptor.[7]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare Receptor Membranes (e.g., from cells expressing D2R) A1 Incubate Membranes, Radioligand, and Test Compound P1->A1 P2 Prepare Radiolabeled Ligand (e.g., [3H]-Spiperone) P2->A1 P3 Prepare Serial Dilutions of Test Compound P3->A1 A2 Allow to Reach Equilibrium A1->A2 S1 Rapid Filtration to Separate Bound from Free Ligand A2->S1 S2 Wash Filters S1->S2 S3 Quantify Radioactivity (Scintillation Counting) S2->S3 D1 Plot % Inhibition vs. Log[Test Compound] S3->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Ki (Affinity Constant) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.[3]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is growing interest in the incorporation of rigid linkers to enhance metabolic stability, cell permeability, and conformational control of the PROTAC molecule.[4] Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a bifunctional linker building block that offers a rigid cyclohexane core. The trans stereochemistry of this linker is crucial, as it provides a more linear and extended conformation compared to its cis counterpart. This defined geometry can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to enhanced degradation potency and selectivity.[5][6]

Recent studies on the LRRK2-targeting PROTAC, XL01126, which incorporates a trans-cyclohexyl linker, have highlighted the benefits of this rigid scaffold. The trans-isomer was found to be a more effective and cooperative degrader than the corresponding cis-analogue, despite exhibiting weaker binary binding affinities. High-resolution co-crystal structures revealed that the trans-linker adopts a rigid, extended conformation, which is more conducive to the formation of a stable and productive ternary complex.[5][6]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of PROTACs, including representative quantitative data from a closely related successful PROTAC molecule.

Data Presentation

The following tables summarize key quantitative data for the representative PROTAC XL01126, which utilizes a trans-cyclohexyl-based linker. This data illustrates the potential efficacy of PROTACs synthesized with this class of rigid linkers.

Table 1: In Vitro Degradation Profile of XL01126

Target ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
Wild-Type LRRK2MEFs32824
G2019S LRRK2MEFs14904

Data compiled from studies on the LRRK2-targeting PROTAC XL01126.[1][7]

Table 2: Pharmacokinetic and Permeability Properties of XL01126

ParameterValueSpecies
Oral Bioavailability (F%)15%Mouse
Cell Permeability (Caco-2)HighIn Vitro
Plasma StabilityHighMouse
Liver Microsome StabilityHighMouse
Hepatocyte StabilityHighMouse

Data compiled from studies on the LRRK2-targeting PROTAC XL01126.[1][8]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The signaling pathway of PROTAC-induced protein degradation.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound as a linker is a sequential process involving protection, coupling, deprotection, and a final coupling step.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Logical Flow start Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride Linker protect Protect Amine Group (e.g., with Boc anhydride) start->protect hydrolysis Hydrolyze Methyl Ester protect->hydrolysis intermediate1 Boc-Protected Linker (Carboxylic Acid available after hydrolysis) coupling1 Couple with E3 Ligase Ligand (Amide bond formation) hydrolysis->coupling1 intermediate2 E3 Ligand - Linker Intermediate (Boc-protected amine) coupling1->intermediate2 deprotect Deprotect Amine Group (e.g., with TFA or HCl) intermediate2->deprotect intermediate3 Amine-Functionalized E3 Ligand - Linker deprotect->intermediate3 coupling2 Couple with POI Ligand (Amide bond formation) intermediate3->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac purification Purification (e.g., HPLC) final_protac->purification

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific POI and E3 ligase ligands being used.

Protocol 1: Preparation of a Boc-Protected Cyclohexane Linker

This protocol describes the protection of the amine group of the linker and hydrolysis of the methyl ester to prepare it for coupling.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH) and Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Boc Protection of the Amine:

    • Suspend this compound (1.0 eq) in DCM.

    • Add TEA or DIPEA (2.2 eq) and stir until the solution becomes clear.

    • Add (Boc)2O (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected methyl ester.

  • Saponification of the Methyl Ester:

    • Dissolve the Boc-protected methyl ester (1.0 eq) in a mixture of THF/MeOH and water (e.g., 3:1:1 v/v/v).

    • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the starting material is consumed, remove the organic solvents under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the Boc-protected carboxylic acid linker.

Protocol 2: Sequential Coupling to Synthesize the PROTAC

This protocol outlines the coupling of the prepared linker first to an amine-functionalized E3 ligase ligand and then to a carboxylic acid-functionalized POI ligand.

Materials:

  • Boc-protected carboxylic acid linker (from Protocol 1)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • DCM

Procedure:

  • Coupling of Linker to E3 Ligase Ligand:

    • Dissolve the Boc-protected carboxylic acid linker (1.0 eq), the amine-functionalized E3 ligase ligand (1.1 eq), and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) to the solution and stir at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by column chromatography to obtain the Boc-protected E3 ligand-linker intermediate.

  • Boc Deprotection:

    • Dissolve the intermediate from the previous step in DCM.

    • Add an equal volume of TFA and stir at room temperature for 1-2 hours (or use 4M HCl in dioxane).

    • Monitor for the disappearance of the starting material by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the amine-functionalized E3 ligand-linker as a salt.

  • Final Coupling to POI Ligand:

    • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

    • Add the amine-functionalized E3 ligand-linker salt (1.1 eq) to the activated mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 3: Western Blot for PROTAC Degradation Assay (DC50 and Dmax Determination)

This protocol is a standard method to quantify the degradation of the target protein after PROTAC treatment.

Materials:

  • Appropriate cell line expressing the POI

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Normalize the total protein amount for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody for the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[7][9]

References

Application of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a valuable building block for the synthesis of non-cleavable linkers, offering a rigid and stable scaffold that contributes to the overall performance of the ADC. The trans-cyclohexyl moiety provides hydrophobicity and steric hindrance, which can influence the stability of the ADC in circulation.[][2]

This document provides detailed application notes and protocols for the use of this compound in the construction of ADC linkers, specifically focusing on the synthesis of a maleimidomethyl cyclohexane-1-carboxylate (MCC) type linker and its conjugation to a cytotoxic payload and a monoclonal antibody.

Application Notes

The trans-cyclohexane core derived from this compound serves as a rigid spacer in the ADC linker.[3] This rigidity can be advantageous in preventing unwanted interactions between the antibody and the payload. The resulting MCC linker is a non-cleavable linker, meaning that the payload is released only after the lysosomal degradation of the antibody within the target cancer cell.[2] This mechanism of action is known to minimize off-target toxicity.[4]

One of the most prominent examples of an ADC utilizing an MCC linker is Trastuzumab emtansine (Kadcyla®), which is approved for the treatment of HER2-positive breast cancer.[5] The MCC linker in Kadcyla connects the trastuzumab antibody to the cytotoxic agent DM1.[5] The stability of the thioether bond formed between the maleimide group of the linker and a cysteine residue on the antibody is crucial for the ADC's performance. However, it has been noted that maleimide-based linkers can undergo a retro-Michael reaction, leading to premature drug release.[6]

The stability of ADCs with cyclohexane-containing linkers has been a subject of investigation. For instance, a 2-(maleimidomethyl)-1,3-dioxane linker, which also contains a cyclic structure, showed significantly improved stability in human plasma compared to the more common N-succinimidyl-4-(maleimidomethyl) cyclohexanecarboxylate (SMCC) linker, with only 3% degradation over 120 hours compared to 38% for the SMCC linker.[6] This highlights the potential for designing more stable linkers by modifying the cyclic core.

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and efficacy of ADCs featuring cyclohexane-containing linkers, providing a comparative overview for researchers.

ParameterADC with Cyclohexane Linker (e.g., MCC-DM1)Comparator ADC (e.g., mc-vc-PABC-MMAE)Reference
Linker Type Non-cleavable (Thioether)Cleavable (Peptide)[2][5]
Plasma Stability (Half-life) Generally high, but susceptible to retro-Michael reaction.Variable, dependent on peptide sequence.[6][7]
Deconjugation Rate (in mouse plasma) ~50% over 1 week for MCC linkers.Varies.[6]
In Vitro Cytotoxicity (IC50) Potent, dependent on payload and cell line.Potent, dependent on payload and cell line.
In Vivo Efficacy Demonstrated in preclinical and clinical settings (e.g., Kadcyla).Demonstrated in preclinical and clinical settings.[5]
Drug-to-Antibody Ratio (DAR) Typically 2-4 for lysine conjugation.Typically 2-4 for cysteine conjugation.[8][9]

Experimental Protocols

Protocol 1: Synthesis of a Maleimido-Functionalized Linker from this compound

This protocol describes a potential synthetic route to a maleimido-functionalized linker starting from this compound. This synthesized linker can then be activated for conjugation to an antibody.

Materials:

  • This compound

  • Maleic anhydride

  • Triethylamine (TEA)

  • Acetic anhydride

  • Sodium acetate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Maleamic Acid:

    • Dissolve this compound and a slight excess of TEA in anhydrous DCM.

    • Slowly add a solution of maleic anhydride in DCM to the reaction mixture at 0°C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude maleamic acid derivative.

  • Cyclization to the Maleimide:

    • Dissolve the crude maleamic acid derivative in a mixture of acetic anhydride and sodium acetate.

    • Heat the reaction mixture at 80-90°C for 2-3 hours.

    • Pour the cooled reaction mixture into ice water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the methyl ester of the maleimido-cyclohexanecarboxylic acid.

  • Hydrolysis of the Methyl Ester:

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add a stoichiometric amount of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the maleimido-cyclohexanecarboxylic acid.

  • Activation of the Carboxylic Acid:

    • Dissolve the maleimido-cyclohexanecarboxylic acid and NHS in anhydrous DMF.

    • Add DCC at 0°C and stir the reaction overnight at room temperature.

    • Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

    • The resulting crude NHS-activated linker can be purified by crystallization or chromatography.

Synthesis_Workflow cluster_synthesis Linker Synthesis Start Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Maleamic_Acid Maleamic Acid Formation Maleimide Cyclization to Maleimide Hydrolysis Ester Hydrolysis Activation NHS Ester Activation

Protocol 2: Conjugation of the Activated Linker-Payload to a Monoclonal Antibody

This protocol outlines the conjugation of a pre-formed activated linker-payload complex to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Activated Linker-Payload (e.g., SMCC-DM1) dissolved in an organic solvent like DMSO[10]

  • Conjugation buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.25[10][11]

  • Quenching solution (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, SEC-HPLC, LC-MS)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer to the desired concentration (e.g., 2-10 mg/mL).[11]

  • Conjugation Reaction:

    • Add a calculated molar excess of the activated linker-payload solution to the antibody solution. A typical molar excess is 5-20 fold.[10]

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 32°C) for a specific duration (e.g., 2-6 hours).[10][11] The reaction time can be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Quenching the Reaction:

    • Add a quenching solution to stop the reaction by consuming any unreacted activated linker.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules using SEC or TFF.[10]

    • The purified ADC should be buffer exchanged into a formulation buffer suitable for storage.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer.

    • Determine the average DAR using methods like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

    • Assess the level of aggregation using SEC-HPLC.

    • Confirm the identity and integrity of the ADC using LC-MS.

Conjugation_Workflow cluster_conjugation ADC Conjugation Antibody Monoclonal Antibody Linker_Payload Activated Linker-Payload Conjugation Conjugation Reaction Purification Purification (SEC/TFF) Characterization Characterization (DAR, Aggregation)

Logical Relationships in ADC Design

The design and performance of an ADC are governed by a complex interplay of its components. The choice of linker, in this case, one derived from this compound, has cascading effects on the overall properties of the therapeutic agent.

ADC_Design_Logic cluster_components ADC Components cluster_properties ADC Properties Antibody Antibody PK Pharmacokinetics Antibody->PK governs Linker Linker (e.g., MCC type) Stability Stability Linker->Stability influences Linker->PK impacts Payload Payload Efficacy Efficacy Payload->Efficacy drives Toxicity Toxicity Payload->Toxicity contributes to Stability->Efficacy determines Stability->Toxicity affects PK->Efficacy determines PK->Toxicity affects

Conclusion

This compound is a key synthetic precursor for the development of non-cleavable ADC linkers. The resulting cyclohexane-containing linkers, such as MCC, offer a rigid and stable connection between the antibody and the cytotoxic payload. While providing good plasma stability, the potential for retro-Michael reaction in maleimide-based linkers necessitates careful design and characterization. The protocols and data presented herein provide a foundation for researchers to explore the application of this versatile building block in the design of next-generation Antibody-Drug Conjugates with improved therapeutic indices.

References

Application Notes and Protocols for the Synthesis of Janus Kinase (JAK) Inhibitors Utilizing Methyl trans-4-Aminocyclo-hexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. The JAK-STAT signaling pathway is essential for a multitude of cellular processes, including immunity, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][4] Several small-molecule JAK inhibitors have been developed and approved for the treatment of diseases such as rheumatoid arthritis.

A key structural motif in many JAK inhibitors is a substituted cyclohexane or piperidine ring system. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a versatile chemical intermediate that can serve as a starting material for the synthesis of these crucial structural components. This document provides detailed application notes and a representative synthetic protocol for the synthesis of a tofacitinib-like JAK inhibitor, starting from this compound.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its corresponding cell surface receptor.[1][3] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation JAK1->Receptor Phosphorylation STAT1 STAT JAK1->STAT1 Phosphorylation JAK2->Receptor Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & Binding Gene Gene Transcription DNA->Gene Synthesis_Workflow Start Methyl trans-4-Aminocyclohexane- carboxylate Hydrochloride Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Ester Reduction Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Mesylation Intermediate2->Step3 Intermediate3 Intermediate 3 Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization Intermediate3->Step4 Intermediate4 Intermediate 4 Step4->Intermediate4 Step5 Step 5: N-Methylation Intermediate4->Step5 Intermediate5 Intermediate 5 Step5->Intermediate5 Step6 Step 6: Boc Deprotection Intermediate5->Step6 Intermediate6 Piperidine Intermediate Step6->Intermediate6 Step7 Step 7: Buchwald-Hartwig Amination Intermediate6->Step7 Intermediate7 Intermediate 7 Step7->Intermediate7 Step8 Step 8: Amide Coupling Intermediate7->Step8 FinalProduct Tofacitinib-like JAK Inhibitor Step8->FinalProduct Core 4-chloro-7H-pyrrolo [2,3-d]pyrimidine Core->Step7 Reagent Cyanoacetic Acid Derivative Reagent->Step8

References

Application Notes and Protocols for N-Protection of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-protection of methyl trans-4-aminocyclohexanecarboxylate hydrochloride, a valuable building block in pharmaceutical and chemical research. The following sections describe the protection of the primary amine with three common protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction

This compound is a versatile bifunctional molecule featuring a primary amine and a methyl ester. In multi-step organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, it is often necessary to selectively protect the nucleophilic amino group to prevent unwanted side reactions. The choice of the protecting group is crucial and depends on the stability requirements of subsequent reaction steps and the orthogonality of its deprotection conditions. This document outlines reliable methods for the introduction of the Boc, Cbz, and Fmoc protecting groups, providing a comparative overview of their reaction conditions and typical outcomes.

Data Presentation: Comparison of N-Protecting Groups

The following table summarizes typical reaction parameters and outcomes for the N-protection of this compound. This data is compiled from general procedures and results obtained with structurally similar substrates.

Protecting GroupReagentBaseSolventReaction Time (hours)Typical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA) or NaOHDichloromethane (DCM) or Dioxane/Water2 - 12> 90
Cbz Benzyl chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃) or TEADioxane/Water or DCM2 - 6> 85
Fmoc Fmoc-chloride (Fmoc-Cl) or Fmoc-OSuSodium bicarbonate (NaHCO₃) or DIEADioxane/Water or Acetonitrile2 - 24> 90

Experimental Protocols

N-Boc Protection Protocol

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask, add triethylamine (2.2 eq) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure the free amine is generated.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate, can be further purified by recrystallization or column chromatography if necessary.

N_Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_material Methyl trans-4-aminocyclohexanecarboxylate HCl reaction Stir at RT (2-12h) start_material->reaction reagents (Boc)₂O, TEA, DCM reagents->reaction dilution Dilute with DCM reaction->dilution wash_acid Wash with 1M HCl dilution->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry (MgSO₄/Na₂SO₄) wash_brine->drying concentration Concentrate drying->concentration product N-Boc protected product concentration->product

Caption: Experimental workflow for N-Boc protection.

N-Cbz Protection Protocol

This protocol details the protection of the amino group with a benzyloxycarbonyl (Cbz) group.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl trans-4-((benzyloxycarbonyl)amino)cyclohexanecarboxylate, can be purified by recrystallization or column chromatography.

N_Cbz_Protection_Reaction reactant Methyl trans-4-aminocyclohexanecarboxylate HCl product N-Cbz protected product reactant->product Dioxane/Water, 0°C to RT reagent Benzyl Chloroformate (Cbz-Cl) reagent->product base Sodium Bicarbonate (NaHCO₃) base->product

Caption: Chemical reaction for N-Cbz protection.

N-Fmoc Protection Protocol

This protocol outlines the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add sodium bicarbonate (2.5 eq) and stir until a clear solution is obtained.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, methyl trans-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylate, can be purified by column chromatography.

Protecting_Group_Selection cluster_conditions Subsequent Reaction Conditions cluster_groups Protecting Group Choice start Choose N-Protecting Group acid_labile Acidic Conditions start->acid_labile Need stability to base & hydrogenolysis base_labile Basic Conditions start->base_labile Need stability to acid & hydrogenolysis hydrogenolysis Hydrogenolysis start->hydrogenolysis Need stability to acid & base boc Boc acid_labile->boc Deprotect with acid fmoc Fmoc base_labile->fmoc Deprotect with base cbz Cbz hydrogenolysis->cbz Deprotect with H₂/Pd

Caption: Decision tree for selecting an N-protecting group.

Conclusion

The protocols provided offer robust methods for the N-protection of this compound with Boc, Cbz, and Fmoc groups. The choice of the protecting group should be guided by the overall synthetic strategy, particularly the conditions of subsequent reaction and deprotection steps. The provided data and workflows serve as a valuable resource for researchers in the planning and execution of their synthetic endeavors.

Application Notes and Protocols for the Esterification of trans-4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of trans-4-aminocyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, present quantitative data for reaction optimization, and provide step-by-step experimental procedures.

Introduction

trans-4-Aminocyclohexanecarboxylic acid and its esters are valuable intermediates in medicinal chemistry. For instance, the ethyl ester is utilized in the synthesis of inhibitors of adenosine deaminase. The esterification of this bifunctional molecule requires careful consideration of the reaction conditions to achieve high yields and purity, primarily due to the presence of both an amino and a carboxylic acid group. Under acidic conditions, the amino group is protonated, forming an ammonium salt, which prevents it from interfering with the esterification of the carboxylic acid.

Esterification Methodologies

Two primary methods for the esterification of trans-4-aminocyclohexanecarboxylic acid are the Fischer-Speier esterification using a strong acid catalyst and the use of thionyl chloride.

1. Fischer-Speier Esterification: This is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used as the solvent.[2] The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

2. Thionyl Chloride Method: This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with the alcohol to form the ester. This method is often faster and not subject to the same equilibrium limitations as the Fischer esterification. When thionyl chloride is added to an alcohol, it can also generate HCl in situ, which can then act as a catalyst in a Fischer-type esterification.[3]

Data Presentation: Comparison of Esterification Methods

The following table summarizes quantitative data for different methods of esterifying trans-4-aminocyclohexanecarboxylic acid, providing a basis for method selection and optimization.

MethodAlcoholCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Notes
Fischer EsterificationMethanolConc. HCl60Overnight98Produces the methyl ester hydrochloride.
Fischer EsterificationEthanolConc. H₂SO₄Reflux2 hours~95 (general)A general procedure for hydroxy acids.[4]
Thionyl ChlorideEthanolThionyl ChlorideRoom Temp.Overnight88-92 (general)A general method for amino acid esterification.

Experimental Protocols

Protocol 1: Fischer Esterification using Hydrochloric Acid (for Methyl Ester)

This protocol describes the synthesis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add trans-4-aminocyclohexanecarboxylic acid.

  • Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to 60°C with stirring.

  • Maintain the reaction at 60°C overnight.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • To the resulting residue, add diethyl ether to precipitate the product, the hydrochloride salt of the methyl ester.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to obtain this compound as a white crystalline solid.

Protocol 2: Esterification using Thionyl Chloride in Ethanol (for Ethyl Ester)

This protocol details the synthesis of ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with CaCl₂)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous ethanol.

  • Cool the ethanol in an ice bath to 0°C.

  • Slowly and dropwise, add thionyl chloride to the cold ethanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Once the addition of thionyl chloride is complete, add trans-4-aminocyclohexanecarboxylic acid portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition of the amino acid, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude ethyl trans-4-aminocyclohexanecarboxylate hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Visualizations

Reaction Signaling Pathway

Esterification_Mechanism RCOOH Carboxylic Acid (trans-4-aminocyclohexanecarboxylic acid) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (e.g., Ethanol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Ester Ester (e.g., Ethyl trans-4-aminocyclohexanecarboxylate) Protonated_Ester->Ester Deprotonation H2O Water

Caption: Fischer esterification mechanism.

Experimental Workflow

Esterification_Workflow Start Start Reagents Combine: - trans-4-Aminocyclohexanecarboxylic Acid - Alcohol (excess) - Acid Catalyst (e.g., HCl) Start->Reagents Reaction Heat and Stir (e.g., Reflux or 60°C) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Solvent_Removal Solvent Removal (Rotary Evaporation) Cooling->Solvent_Removal Precipitation Precipitation/Workup (e.g., add anti-solvent like diethyl ether) Solvent_Removal->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Product Final Product: Ester Hydrochloride Drying->Product

Caption: General experimental workflow.

References

Application Notes and Protocols for the Catalytic Hydrogenation of p-Aminobenzoic Acid to trans-4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Aminocyclohexanecarboxylic acid (t-AMCHA) is a valuable building block in the synthesis of various pharmacologically active compounds.[1] This document provides detailed application notes and protocols for the catalytic hydrogenation of p-aminobenzoic acid (PABA) to produce t-AMCHA. The synthesis of the trans-isomer has historically presented a challenge, as many hydrogenation processes yield a mixture of cis and trans isomers.[2][3] Recent advancements have focused on developing one-pot processes that directly yield a high trans to cis isomer ratio, which is crucial for applications in drug development.[2][4][5]

The protocols described herein focus on the use of a Ruthenium on carbon (Ru/C) catalyst under basic conditions, a method that has demonstrated high yields and favorable selectivity for the desired trans-isomer.[2][4][5]

Materials and Equipment

Materials:

  • p-Aminobenzoic acid (PABA)

  • 5% Ruthenium on carbon (Ru/C)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia (NH₃) solution

  • Nitrogen gas (for inerting)

  • Hydrogen gas (high purity)

  • Standard reagents for Thin Layer Chromatography (TLC) (e.g., ninhydrin stain)

  • Standard solvents for product isolation and purification

Equipment:

  • High-pressure autoclave/hydrogenation reactor

  • Magnetic stirrer with heating capabilities

  • Thermocouple and pressure gauge

  • Balance

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer (for determining cis/trans ratio)

Experimental Protocols

Protocol 1: Hydrogenation of p-Aminobenzoic Acid using Ru/C Catalyst

This protocol is adapted from a demonstrated industrially feasible process.[4][5]

Reaction Setup:

  • In a high-pressure autoclave, combine p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% aqueous solution of sodium hydroxide.

  • Seal the autoclave and purge the system with nitrogen gas multiple times to ensure an inert atmosphere.

  • Subsequently, purge the system with hydrogen gas.

Hydrogenation Reaction:

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 15 bar).[4][5]

  • Begin stirring the reaction mixture and heat to the target temperature (e.g., 100°C).[4][5]

  • Maintain the temperature and pressure for the duration of the reaction (e.g., 20 hours).[4][5]

  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by TLC. A typical mobile phase for TLC is a mixture of DCM, MeOH, and NH₃.[4][5] The reaction is considered complete when no starting material (PABA) is observed.

Work-up and Isolation:

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can potentially be reused, though its activity may vary depending on the work-up and purification method.[5]

  • The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.

  • Acidify the filtrate to precipitate the product.

  • Isolate the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • Determine the cis to trans isomer ratio of the final product using ¹H NMR spectroscopy.

Data Presentation

The following tables summarize quantitative data from various reported experimental conditions for the catalytic hydrogenation of PABA.

Table 1: Reaction Conditions and Performance of Ru/C Catalyst

ParameterValueReference
Substratep-Aminobenzoic acid[4][5]
Catalyst5% Ru/C[4][5]
Catalyst Loading25% w/w of PABA[4][5]
Solvent10% NaOH (aq)[4][5]
Temperature100°C[4][5]
Hydrogen Pressure15 bar[4][5]
Reaction Time20 hours[4][5]
ConversionComplete[4][5]
cis:trans Ratio1:4.6[4][5]

Table 2: Overview of Different Catalytic Systems

CatalystSupportConditionscis:trans RatioReference
Ruthenium (Ru)Carbon (C)BasicHigh trans selectivity[4][5]
Rhodium (Rh)Carbon (C)--[5]
Raney Nickel-High Pressure (~150 bar)-[4]
Ruthenium (Ru)Alumina (Al₂O₃)-1:1[2]
Rhodium (Rh)Alumina (Al₂O₃)-1:1[2]

Visualizations

Reaction Scheme

Reaction_Scheme PABA p-Aminobenzoic Acid t_AMCHA trans-4-Aminocyclohexanecarboxylic Acid PABA->t_AMCHA Catalytic Hydrogenation reagents H₂, Catalyst (e.g., Ru/C) Solvent, Heat, Pressure Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Autoclave: - p-Aminobenzoic Acid - Ru/C Catalyst - 10% NaOH Solution B Seal and Purge with N₂ A->B C Purge with H₂ B->C D Pressurize with H₂ (e.g., 15 bar) C->D E Heat to 100°C and Stir D->E F Monitor Reaction by TLC E->F G Cool and Vent F->G H Filter to Remove Catalyst G->H I Acidify Filtrate H->I J Isolate and Dry Product I->J K Analyze by NMR for cis/trans Ratio J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Purity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize the purity of their compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

The most prevalent impurity is the cis-isomer of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride. Due to the stereochemistry of the synthetic routes, a mixture of cis and trans isomers is often formed. The trans-isomer is typically the desired product for many pharmaceutical applications due to its specific stereochemical requirements for biological activity.

Q2: Why is it critical to remove the cis-isomer?

The biological activity of many downstream products derived from Methyl 4-Aminocyclohexanecarboxylate Hydrochloride is highly dependent on the trans stereochemistry. The presence of the cis-isomer can lead to reduced efficacy, altered pharmacological profiles, and difficulties in downstream crystallization and purification. Analytical techniques like HPLC and NMR should be used to confirm the absence or reduction of the cis-isomer to acceptable levels.[1]

Q3: What are the primary methods for separating the cis and trans isomers?

The primary methods for separating cis and trans isomers are fractional crystallization and column chromatography.[2] Additionally, base-mediated epimerization can be employed to convert the undesired cis-isomer into the more thermodynamically stable trans-isomer, thereby increasing the overall yield of the target compound.

Q4: What are the key safety precautions when handling this compound?

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.[3] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Always consult the Safety Data Sheet (SDS) before starting any experimental work.[3]

Troubleshooting Guides

Problem 1: Low Yield of the Desired trans-Isomer

Possible Causes & Solutions

Possible Cause Suggested Solution
Incomplete Reaction: The esterification reaction may not have gone to completion.Optimize Reaction Conditions: Ensure the reaction is refluxed for a sufficient time, typically overnight, at an optimal temperature of around 60°C.[1] Use a large excess of the alcohol (methanol) to drive the equilibrium towards the product side of the Fischer esterification.[4][5][6]
Suboptimal Temperature: Reaction temperature is too low, slowing the reaction rate, or too high, promoting side reactions.[1]Maintain Optimal Temperature: For the esterification of trans-4-aminocyclohexanecarboxylic acid, a temperature range of 55-65°C is recommended.[1]
Formation of a significant amount of the cis-isomer: The reaction conditions may favor the formation of the cis-isomer.Employ Epimerization: Treat the cis/trans mixture with a base to convert the cis-isomer to the more stable trans-isomer. A common method involves heating the mixture with potassium tert-butoxide in isopropyl alcohol.[1]
Loss of Product during Work-up: The product may be lost during extraction or washing steps.Careful Work-up: Ensure proper phase separation during extractions and minimize the volume of washing solvents to reduce product loss.
Problem 2: High Contamination with the cis-Isomer

Possible Causes & Solutions

Possible Cause Suggested Solution
Reaction favors cis-isomer formation: The synthetic route or reaction conditions naturally produce a high ratio of the cis-isomer.Base-Mediated Epimerization: This is the most effective method to address a high cis-isomer content. Heating the isomer mixture with a suitable base will drive the equilibrium towards the thermodynamically more stable trans-isomer.
Inefficient Purification: The chosen purification method is not adequately separating the isomers.Optimize Purification: For recrystallization, experiment with different solvent systems. Ethanol/water mixtures (e.g., 3:1 v/v) have been shown to be effective.[1] For column chromatography, consider using a stationary phase with better shape selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) column.[7]
Problem 3: Product "Oils Out" During Recrystallization

Possible Causes & Solutions

Possible Cause Suggested Solution
Melting point of the solid is lower than the solution's temperature: The compound is coming out of solution too quickly at a temperature above its melting point.[8]Add More Solvent: Return the mixture to the heat source and add a small amount of additional solvent to keep the compound dissolved longer as it cools.[8]
High level of impurities: Impurities can lower the melting point of the mixture.[8]Charcoal Treatment: If the hot solution is colored, consider adding activated charcoal to adsorb impurities before hot filtration.[8]
Inappropriate solvent system: The chosen solvent may not be ideal for crystallization.Solvent Screening: Experiment with different solvent systems. For amino acid hydrochlorides, alcoholic solvents or mixtures with ethers can be effective.[9][10]

Experimental Protocols

Protocol 1: Base-Mediated Epimerization of cis/trans Isomer Mixture

This protocol describes the conversion of a mixture of cis- and trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride to enrich the trans-isomer.

Materials:

  • Mixture of cis/trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride

  • Isopropyl alcohol

  • Potassium tert-butoxide

  • Acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • pH meter or pH paper

Procedure:

  • Dissolve the cis/trans isomer mixture (e.g., 133 g) in isopropyl alcohol (1000 mL) in a round-bottom flask.[1]

  • Add potassium tert-butoxide (e.g., 19.54 g, 0.174 mol) to the solution.[1]

  • Heat the mixture to 60-65°C with stirring for 2-3 hours.[1]

  • Monitor the reaction progress by taking small aliquots and analyzing the cis/trans ratio by HPLC or NMR.

  • Once the desired isomer ratio is achieved, cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 7.0 with acetic acid. This will precipitate the product.[1]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold isopropyl alcohol.

  • Dry the solid under vacuum to obtain the trans-enriched product. Purity can exceed 99%.[1]

Protocol 2: Recrystallization for Purity Enhancement

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of a 3:1 (v/v) mixture of ethanol and water to the flask.[1]

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly and then perform a hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum. Expected purity can be >99.5%.[1]

Protocol 3: HPLC Analysis of cis/trans Isomer Ratio

This protocol provides a starting point for the HPLC analysis of cis and trans isomers.

Sample Preparation:

  • Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in the mobile phase.[7]

  • Dilute the stock solution to a final concentration of approximately 100 µg/mL.[7]

  • Filter the sample through a 0.45 µm syringe filter before injection.[7]

HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-hexyl/PFP for better selectivity.[7]
Mobile Phase Acetonitrile/Water with 0.1% H2SO4.[11] Start with a 10:90 (v/v) ratio and optimize.
Flow Rate 1.0 mL/min.[7]
Detection UV at 200 nm.[11]
Injection Volume 10 µL.[7]

Data Analysis:

  • Integrate the peak areas for both the cis and trans isomers.

  • Calculate the percentage of each isomer by dividing the individual peak area by the total peak area of both isomers and multiplying by 100.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification start Start: trans-4-Aminocyclohexanecarboxylic Acid esterification Fischer Esterification (Methanol, Acid Catalyst) start->esterification crude_product Crude Product (cis/trans Mixture) esterification->crude_product analysis Purity & Isomer Ratio Analysis (HPLC/NMR) crude_product->analysis epimerization Base-Mediated Epimerization (if cis-isomer is high) analysis->epimerization cis > acceptable limit recrystallization Recrystallization analysis->recrystallization cis <= acceptable limit epimerization->recrystallization final_product Pure Methyl trans-4- Aminocyclohexanecarboxylate HCl recrystallization->final_product

Caption: Experimental workflow for synthesis and purification.

troubleshooting_logic start Initial Analysis of Crude Product check_purity Is Purity > 99% trans? start->check_purity high_cis High cis-Isomer Content? check_purity->high_cis No end_product Final Pure Product check_purity->end_product Yes other_impurities Other Impurities Present? high_cis->other_impurities No epimerize Action: Perform Base-Mediated Epimerization high_cis->epimerize Yes recrystallize Action: Recrystallize other_impurities->recrystallize No chromatography Action: Column Chromatography other_impurities->chromatography Yes epimerize->recrystallize recrystallize->check_purity chromatography->check_purity

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Separation of Cis and Trans Isomers of Methyl 4-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the separation of cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary challenges in separating the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate?

The main challenge lies in the similar physicochemical properties of the cis and trans isomers. They share the same molecular weight and functional groups, leading to very close boiling points and polarities. This makes their separation by standard techniques like simple distillation or crystallization difficult. Effective separation relies on exploiting subtle differences in their three-dimensional structures and, consequently, their crystallinity, solubility, and interaction with chromatographic stationary phases.

Q2: Which methods are most effective for separating these isomers?

The most effective method depends on the desired scale of separation and the required purity of the final product. The three primary methods are:

  • Base-Mediated Epimerization followed by Precipitation: This is a highly efficient method for obtaining the thermodynamically more stable trans isomer in high purity.

  • Chromatographic Methods (HPLC and GC): These techniques offer high resolution for both analytical and preparative-scale separations.

  • Fractional Crystallization: This method leverages differences in the solubility of the two isomers in a specific solvent or solvent mixture.

Method 1: Base-Mediated Epimerization and Precipitation

This method is particularly useful for converting a mixture of cis and trans isomers into the predominantly trans form, which can then be easily isolated.

Troubleshooting Guide: Epimerization and Precipitation

Issue Possible Cause Recommended Solution
Low yield of trans isomer Incomplete epimerization reaction.- Ensure the base (e.g., potassium tert-butoxide) is fresh and has been stored under anhydrous conditions.- Verify the reaction temperature is maintained between 60-65°C. Lower temperatures slow the reaction, while higher temperatures can favor the cis isomer or lead to side reactions.[1] - Extend the reaction time to ensure equilibrium is reached.
Loss of product during precipitation or washing.- Ensure the pH is accurately adjusted to 7.0 for precipitation.[1] - Use a minimal amount of cold solvent for washing the precipitate to avoid redissolving the product.
Low purity of the final product Incomplete conversion of the cis isomer.- Optimize the reaction time and temperature as described above.
Co-precipitation of the cis isomer or other impurities.- Ensure slow and controlled precipitation by adding the acid dropwise with good stirring.- Consider recrystallizing the final product from a suitable solvent system (e.g., ethanol/water).[1]
Ester hydrolysis Use of a strong, non-hindered base.- Employ a sterically hindered base like potassium tert-butoxide or a tertiary amine (e.g., triethylamine) to minimize nucleophilic attack on the ester group.[1]
Experimental Protocol: Base-Mediated Epimerization

This protocol is based on a patented method for the epimerization of a cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate to yield the trans isomer.[1]

  • Dissolution: Dissolve the cis/trans isomer mixture (e.g., 133 g) in isopropyl alcohol (1000 mL).

  • Base Addition: Add potassium tert-butoxide (19.54 g, 0.174 mol) to the solution.

  • Epimerization: Heat the mixture to 60-65°C and maintain this temperature for 2-3 hours with stirring.

  • Precipitation: After cooling, acidify the reaction mixture to a pH of 7.0 with acetic acid. The trans-Methyl 4-Aminocyclohexanecarboxylate hydrochloride will precipitate out of the solution.

  • Isolation: Filter the precipitate and wash with a small amount of cold isopropyl alcohol.

  • Drying: Dry the isolated solid under vacuum.

Expected Outcome: This process can yield the trans isomer with a purity of >99%.[1]

Quantitative Data Summary: Epimerization

ParameterValueReference
Starting MaterialMixture of cis and trans isomers[1]
BasePotassium tert-butoxide[1]
SolventIsopropyl alcohol[1]
Temperature60-65°C[1]
Reaction Time2-3 hours[1]
Final Product Purity>99% (trans isomer)[1]

Method 2: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analytical and preparative separation of cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate.

Troubleshooting Guide: HPLC/GC Separation

Issue Possible Cause Recommended Solution
Poor resolution/overlapping peaks HPLC: - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Suboptimal temperature.GC: - Inadequate temperature program.- Incorrect carrier gas flow rate.HPLC: - Optimize the mobile phase by systematically varying the solvent ratio.- Screen different columns (e.g., C18, Phenyl, Chiral phases).- Adjust the column temperature to influence selectivity.GC: - Use a slower temperature ramp to increase interaction time with the stationary phase.- Optimize the carrier gas flow rate for the specific column dimensions.
Peak tailing HPLC/GC: - Secondary interactions with the stationary phase (e.g., silanol groups).- Column overload.- Column contamination.- Use an end-capped column or add a competing amine to the mobile phase in HPLC.- Reduce the sample concentration or injection volume.- Use a guard column and/or flush the column with a strong solvent.
Peak splitting or broadening HPLC/GC: - Sample solvent incompatible with the mobile phase.- Column void or channeling.- High dead volume in the system.- Dissolve the sample in the mobile phase whenever possible.- Replace the column if a void is suspected.- Minimize tubing length and ensure proper connections.
Experimental Protocols: Chromatographic Separation

The following are starting-point protocols for developing a separation method. Optimization will likely be required for baseline separation.

HPLC Method (General Starting Point)

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a Phenyl-Hexyl column for alternative selectivity.

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm, as the ester carbonyl has a weak chromophore).

  • Temperature: 25-40°C.

GC Method (General Starting Point)

  • Column: A polar capillary column (e.g., a cyanosilicone phase) is often recommended for separating cis/trans isomers. A DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) can also be a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 70°C) and ramp at a slow rate (e.g., 5°C/min) to a final temperature of around 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Quantitative Data Summary: Chromatographic Separation (Illustrative)

Note: Specific retention times and resolution will depend on the exact system and conditions used.

ParameterHPLC (Illustrative)GC (Illustrative)
Column C18, 250 x 4.6 mm, 5 µmDB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile/Water (gradient)Helium (1.5 mL/min)
Flow Rate/Oven Program 1.0 mL/min70°C (2 min), ramp 10°C/min to 250°C
Expected Elution Order Typically cis before trans in reversed-phaseTypically cis before trans
Resolution (Rs) > 1.5 (Target)> 1.5 (Target)

Method 3: Fractional Crystallization

This technique exploits the potential differences in solubility between the cis and trans isomers. The success of this method is highly dependent on the choice of solvent. Generally, the more stable trans isomer is less soluble and will crystallize out first from a supersaturated solution.

Troubleshooting Guide: Fractional Crystallization

Issue Possible Cause Recommended Solution
No crystallization occurs Solution is not supersaturated.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to a lower temperature.
Incorrect solvent choice.- Experiment with different solvents or solvent mixtures. A good solvent will dissolve the compound when hot but have low solubility when cold.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.- Use a lower boiling point solvent.- Add a small amount of a solvent in which the compound is more soluble.- Cool the solution more slowly.
Poor separation of isomers Solubilities of the isomers are too similar in the chosen solvent.- Screen a wider range of solvents with varying polarities.- Try a multi-step crystallization process.
Experimental Protocol: Fractional Crystallization
  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, or mixtures) to find one where the isomer mixture has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer (typically the trans isomer). Seeding with a pure crystal of the desired isomer can be beneficial.

  • Isolation: Filter the crystals and wash with a small amount of the cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the efficiency of the separation.

Quantitative Data Summary: Solubility (General)

IsomerGeneral Solubility Trend
trans Generally less soluble in most common organic solvents due to its more symmetrical shape, which allows for better packing in a crystal lattice.
cis Generally more soluble.

Experimental Workflow and Logic Diagrams

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_epimerization_steps Epimerization & Precipitation cluster_chromatography_steps Chromatographic Separation cluster_crystallization_steps Crystallization Process cluster_analysis Analysis and Final Products start Cis/Trans Isomer Mixture of Methyl 4-Aminocyclohexanecarboxylate epimerization Base-Mediated Epimerization start->epimerization chromatography Chromatography (HPLC/GC) start->chromatography crystallization Fractional Crystallization start->crystallization add_base Add Potassium tert-butoxide in Isopropyl Alcohol epimerization->add_base method_dev Method Development (Column, Mobile Phase/Temp Program) chromatography->method_dev dissolve Dissolve in Hot Solvent crystallization->dissolve heat Heat to 60-65°C add_base->heat acidify Acidify to pH 7.0 heat->acidify precipitate Precipitate trans Isomer acidify->precipitate analysis Purity Analysis (HPLC/GC/NMR) precipitate->analysis pure_trans Pure trans Isomer precipitate->pure_trans injection Inject Sample method_dev->injection separation Separate Isomers injection->separation collection Fraction Collection separation->collection collection->analysis collection->pure_trans pure_cis Pure cis Isomer collection->pure_cis cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter filter->analysis filter->pure_trans

Caption: Workflow for the separation of cis and trans isomers.

This diagram illustrates the different pathways for separating the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate, from the initial mixture to the final, purified isomers.

References

Technical Support Center: Base-Mediated Epimerization of cis-4-Aminocyclohexanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the base-mediated epimerization of cis-4-aminocyclohexanecarboxylic acid esters to their corresponding trans isomers.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base-mediated epimerization of cis-4-aminocyclohexanecarboxylic acid esters?

The primary goal is to convert the thermodynamically less stable cis isomer into the more stable trans isomer. In substituted cyclohexanes, substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions.[1] The trans isomer allows both the amino and the ester groups to be in equatorial positions, resulting in a lower energy and more stable conformation.[2]

Q2: What is the general mechanism for this epimerization?

The reaction proceeds via a deprotonation-reprotonation mechanism. A strong base abstracts the acidic α-proton (the hydrogen on the carbon adjacent to the ester's carbonyl group). This forms a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to the formation of both cis and trans isomers. Because the trans product is more stable, it is the favored product under thermodynamically controlled conditions.[3][4]

Q3: What is the difference between kinetic and thermodynamic control in this reaction?

  • Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., has the lowest activation energy).[5] This may not be the most stable isomer.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established.[3][6] The final product ratio will reflect the relative thermodynamic stabilities of the isomers, favoring the more stable trans product.[5][7] For this epimerization, achieving thermodynamic control is crucial.

Q4: Which analytical methods are suitable for monitoring the reaction progress?

The ratio of cis to trans isomers can be effectively monitored using techniques such as Gas-Liquid Chromatography (GLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] These methods allow for the quantification of the two isomers in the reaction mixture over time.

Troubleshooting Guide

Problem: Low or no conversion of the cis isomer.

Possible CauseSuggested Solution
Insufficient Temperature The reaction requires significant thermal energy to overcome the activation barrier and allow equilibrium to be reached. Most successful epimerizations are conducted at high temperatures, often between 130°C and 240°C.[8][10] Gradually increase the reaction temperature and monitor the progress.
Inappropriate Base or Insufficient Amount A strong base is required to efficiently deprotonate the α-carbon. Potassium hydroxide, sodium hydroxide, and potassium alkoxides are commonly used.[8][10] Ensure the base is not degraded and is used in a sufficient molar excess.
Short Reaction Time Reaching thermodynamic equilibrium can be slow. If the temperature is on the lower end of the effective range, the reaction may require several hours. Monitor the trans:cis ratio over time to ensure it has plateaued.
Incorrect Solvent The solvent must be stable at high temperatures and capable of dissolving the reactants. High-boiling hydrocarbon solvents or polar aprotic solvents are often suitable.[8] Some processes have also been successful using water or a water/alcohol mixture under specific conditions.[9]

Problem: The final trans:cis ratio is lower than expected.

Possible CauseSuggested Solution
Reaction Has Not Reached Equilibrium The observed ratio may reflect kinetic control rather than thermodynamic control. Increase the reaction time or temperature to ensure the system reaches equilibrium, where the trans isomer is maximized.[3][5]
Premature Workup Quenching the reaction while it is still equilibrating will lock in a non-optimal isomer ratio. Allow the reaction to run until monitoring shows the ratio is stable.
Re-equilibration During Workup If the workup conditions are basic and provide sufficient thermal energy, the isomer ratio could potentially shift away from the desired outcome. Ensure rapid and complete neutralization and cooling.

Problem: Significant formation of side products or sample degradation.

Possible CauseSuggested Solution
Temperature is Too High While high temperatures are needed, excessive heat can lead to the degradation of the starting material and product. Refer to literature for the optimal temperature range for your specific substrate and base combination.[9]
Ester Hydrolysis If the starting material is an ester and the base is a hydroxide (e.g., KOH, NaOH) in the presence of water, saponification (hydrolysis) of the ester to the corresponding carboxylate salt will occur. If the ester is desired, a non-nucleophilic base or anhydrous conditions with a potassium alkoxide should be used.
Undesired Reactions of the Amino Group If the amino group is unprotected, it may participate in side reactions under strongly basic conditions at high temperatures. Consider using an N-protected derivative if this becomes an issue.[9]

Data Presentation: Reaction Conditions

The following tables summarize quantitative data from patent literature for related epimerization reactions.

Table 1: Influence of Base and Temperature on Epimerization

BaseSubstrateTemperature RangeAchieved Purity/RatioReference
Potassium Hydroxide4-lower alkyl-cyclohexanecarboxylic acid130°C - 220°C98.4% - 99.8% trans form[8]
Sodium Hydroxide4-aminocyclohexanecarboxylic acid derivative170°C - 240°CFavors trans isomer[10]
Potassium Alkoxide4-aminocyclohexanecarboxylic acid derivative150°C - 220°CFavors trans isomer[10]
Sodium Hydroxide in Waterp-aminobenzoic acid (hydrogenation & isomerization)90°C - 120°Ctrans:cis ratio of 4:1 (80% trans)[9]

Experimental Protocols

General Protocol for Base-Mediated Epimerization

Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific ester, equipment, and safety procedures.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a condenser, and a thermocouple, charge the cis-4-aminocyclohexanecarboxylic acid ester and a suitable high-boiling solvent (e.g., Shellsol 71, Toluene).[8]

  • Addition of Base: Add the strong base (e.g., potassium hydroxide pellets or a potassium alkoxide) to the mixture. A typical molar ratio is a significant excess of base relative to the ester.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 140-220°C) with vigorous stirring.[8][10] Monitor the progress of the epimerization by taking small aliquots of the reaction mixture at regular intervals. Quench the aliquots, extract the product, and analyze by a suitable method (e.g., GC or NMR) to determine the trans:cis isomer ratio.

  • Reaction Completion: Continue heating until the trans:cis ratio remains constant, indicating that thermodynamic equilibrium has been reached.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add water and an organic solvent (e.g., ethyl acetate) to partition the mixture.

    • Slowly neutralize the aqueous layer with an acid (e.g., HCl) to a neutral or slightly acidic pH.

    • Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Purification: The crude product, enriched in the trans isomer, can be purified by methods such as fractional crystallization or column chromatography to isolate the pure trans product.[9]

Visualizations

Epimerization_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products at Equilibrium cis cis-Ester enolate Planar Enolate Intermediate cis->enolate Deprotonation (+ Base) trans trans-Ester (Thermodynamically Favored) enolate->trans Reprotonation (Major Pathway) cis_prod cis-Ester (Minor Component) enolate->cis_prod Reprotonation (Minor Pathway)

Caption: Mechanism of base-mediated epimerization via an enolate intermediate.

Troubleshooting_Workflow start Problem: Low trans:cis Ratio q1 Is reaction time sufficient? start->q1 a1_no Increase Reaction Time & Continue Monitoring q1->a1_no No q2 Is reaction temp. high enough? q1->q2 Yes a1_no->q1 a2_no Increase Temperature (within stable range) q2->a2_no No q3 Is the base active & sufficient? q2->q3 Yes a2_no->q2 a3_no Use Fresh Base or Increase Stoichiometry q3->a3_no No end_node Equilibrium Achieved q3->end_node Yes a3_no->q3

Caption: Troubleshooting workflow for optimizing the trans:cis isomer ratio.

Experimental_Workflow setup 1. Reaction Setup (Ester, Solvent, Base) heat 2. Heat to Target Temperature (e.g., 140-220°C) setup->heat monitor 3. Monitor Isomer Ratio (via GC or NMR) heat->monitor check Is Ratio Stable? monitor->check check->monitor No workup 4. Cool & Perform Aqueous Workup check->workup Yes purify 5. Purify Product (Crystallization or Chromatography) workup->purify analyze 6. Final Analysis (Confirm Purity & Identity) purify->analyze

Caption: General experimental workflow for the epimerization process.

References

Navigating the Solubility of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in DMF and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing methyl trans-4-aminocyclohexanecarboxylate hydrochloride, understanding its solubility characteristics in common organic solvents is paramount for successful experimental design and execution. This technical support guide provides a comprehensive overview of the solubility of this compound in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), offering troubleshooting advice and frequently asked questions to address common challenges.

Troubleshooting Guide: Solubility Issues

Encountering solubility challenges is a common hurdle in experimental work. This guide provides a systematic approach to troubleshoot and resolve issues related to dissolving this compound in DMF and DMSO.

Initial Solubility Assessment

A logical workflow can help diagnose and solve solubility problems.

G cluster_0 cluster_1 A Start: Weigh Compound and Add Solvent B Observe for Dissolution at Room Temperature A->B C Is the solution clear? B->C D Yes: Solution Prepared C->D Yes E No: Incomplete Dissolution C->E No F Troubleshooting Steps E->F G Apply Gentle Heating (e.g., 30-40°C) F->G H Sonicate the Mixture G->H I Increase Solvent Volume (Lower Concentration) H->I J Is the solution clear now? I->J K Yes: Note Final Concentration and Conditions J->K Yes L No: Consider Alternative Solvent or Further Investigation J->L No

Caption: Troubleshooting workflow for dissolving this compound.

Step-by-Step Troubleshooting
  • Initial Attempt: Begin by attempting to dissolve the compound in a small volume of the chosen solvent (DMF or DMSO) at room temperature.

  • Gentle Heating: If dissolution is incomplete, gently warm the mixture to 30-40°C. Many compounds exhibit increased solubility at slightly elevated temperatures. Avoid excessive heat, which could lead to degradation.

  • Sonication: If solids persist, sonicate the vial or flask. The ultrasonic waves can help to break up aggregates and enhance the dissolution process.

  • Incremental Solvent Addition: If the compound remains insoluble, add small, measured increments of the solvent to decrease the overall concentration. Record the total volume of solvent required to achieve full dissolution.

  • Solvent Purity: Ensure the DMF or DMSO being used is of high purity and anhydrous, as water content can sometimes affect the solubility of hydrochloride salts.

  • Compound Stability: Be aware that prolonged exposure to heat or certain solvent conditions could potentially degrade the compound. Polar aprotic solvents like DMF may stabilize the hydrochloride salt through solvation[1].

Solubility Data

SolventMolar Mass ( g/mol )Dielectric ConstantExpected SolubilityExperimental Solubility (mg/mL)
Dimethylformamide (DMF) 73.0936.7Likely SolubleUser Determined
Dimethyl Sulfoxide (DMSO) 78.1346.7Likely SolubleUser Determined

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound.

G A 1. Prepare Saturated Solution (Add excess compound to solvent) B 2. Equilibrate (e.g., 24h at constant temp with stirring) A->B C 3. Separate Solid and Liquid (Centrifuge or filter) B->C D 4. Quantify Solute in Supernatant (e.g., HPLC, Gravimetric analysis) C->D E 5. Calculate Solubility (mg/mL or mol/L) D->E

Caption: Experimental workflow for determining solubility.

Methodology:

  • Preparation of a Saturated Solution: To a known volume of the solvent (DMF or DMSO), add an excess of this compound.

  • Equilibration: Seal the container and agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant. This can be done using various analytical techniques such as:

    • Gravimetric Analysis: Take a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid residue.

    • Chromatographic Methods (e.g., HPLC): Prepare a calibration curve with standards of known concentrations and use it to determine the concentration of the saturated solution.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in DMF or DMSO even though it's a polar solvent?

A1: Several factors could be at play. The concentration you are trying to achieve may exceed the compound's solubility limit in that specific solvent. The purity of the solvent could be an issue; absorbed water can alter the solvent properties. Also, ensure the compound itself is pure. If problems persist, try the troubleshooting steps outlined above, such as gentle heating or sonication.

Q2: Is there a significant difference in solubility between DMF and DMSO for this compound?

A2: While both are polar aprotic solvents, DMSO has a higher dielectric constant than DMF, which can sometimes lead to better solubility for salts. However, the specific interactions between the solute and solvent molecules are complex. Experimental determination is the most reliable way to compare their solubilizing power for this specific compound.

Q3: Can I heat the solvent to dissolve the compound faster?

A3: Gentle heating is an acceptable strategy to increase solubility. However, it is crucial to be cautious as excessive or prolonged heating can lead to the degradation of this compound. It is recommended to keep the temperature moderate (e.g., below 60°C) and for the shortest time necessary[1].

Q4: My solution was clear, but a precipitate formed over time. What happened?

A4: This could be due to a few reasons. You may have created a supersaturated solution, especially if you used heat to dissolve the compound, which then precipitated upon cooling to room temperature. Alternatively, the compound might be degrading over time, leading to the formation of less soluble byproducts. It is also possible that the solvent absorbed atmospheric moisture, which could affect solubility. Storing stock solutions in a cool, dark, and dry environment is recommended.

Q5: Are there any alternative solvents I can consider?

A5: Given that the compound is a hydrochloride salt, polar protic solvents like methanol or ethanol could also be viable options. However, be mindful of potential reactions, such as ester hydrolysis, especially under acidic or high-temperature conditions[1]. The choice of solvent will ultimately depend on the requirements of your subsequent experimental steps.

References

preventing side reactions with Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot side reactions during experiments involving Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and the potential side reactions?

The two primary reactive sites are the primary amine and the methyl ester. The main potential side reactions include:

  • N-acylation/N-alkylation: Unwanted reactions at the primary amine.

  • Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid.

  • Epimerization: Conversion of the desired trans isomer to the cis isomer.

  • Dimerization/Polymerization: Self-reaction of the molecule, particularly under conditions that activate the ester group in the presence of the unprotected amine.

Q2: I am seeing a significant amount of the cis isomer in my product. What could be causing this epimerization and how can I prevent it?

Epimerization from the thermodynamically more stable trans isomer to the cis isomer can be induced by harsh reaction conditions, particularly the use of strong bases and high temperatures.

Troubleshooting Epimerization:

ParameterCondition to AvoidRecommended ConditionRationale
Base Strong inorganic bases (e.g., NaOH, KOH)Tertiary amines (e.g., Triethylamine, DIPEA) or mild inorganic bases (e.g., K₂CO₃)Tertiary amines are generally less harsh and minimize the risk of concurrent ester hydrolysis.[1]
Temperature Temperatures above 85°CMaintain temperature between 60-65°CHigher temperatures can provide the activation energy needed for epimerization.[1][2]
Solvent Protic solvents that can participate in proton exchangeAprotic solvents (e.g., THF, Dioxane) or branched alcohols (e.g., isopropanol, tert-butanol) if a protic solvent is necessary.Branched alcohols have been shown to enhance trans selectivity during epimerization processes.[1]

A patented method for enriching the trans isomer involves heating a cis/trans mixture in isopropyl alcohol with potassium tert-butoxide at 60-65°C for 2-3 hours. This drives the equilibrium towards the thermodynamically favored trans configuration.[1]

DOT Script for Epimerization Logic:

Epimerization_Troubleshooting start Problem: Cis-isomer detected cond1 Are you using a strong base (e.g., NaOH, KOH)? start->cond1 sol1 Switch to a milder base: - Triethylamine - DIPEA - K2CO3 cond1->sol1 Yes cond2 Is the reaction temperature > 85°C? cond1->cond2 No sol1->cond2 sol2 Reduce temperature to < 65°C cond2->sol2 Yes cond3 Are you using a linear protic solvent (e.g., Methanol, Ethanol)? cond2->cond3 No sol2->cond3 sol3 Consider using: - Aprotic solvent (THF, Dioxane) - Branched alcohol (Isopropanol) cond3->sol3 Yes end_node Trans-isomer favored cond3->end_node No sol3->end_node

Caption: Troubleshooting workflow for addressing cis-isomer formation.

Q3: My desired N-acylation reaction is sluggish and giving low yields. What can I do to improve this?

Low yields in N-acylation (amide bond formation) can be due to several factors, including steric hindrance, suboptimal activation of the carboxylic acid, or inappropriate reaction conditions.

Improving N-Acylation Yields:

IssueRecommendation
Poor Carboxylic Acid Activation Use a more potent coupling reagent. For sterically hindered couplings, onium-salt-based reagents like HATU or HBTU are often more effective than carbodiimides like DCC or EDC.
Side Reactions (e.g., Racemization) Include an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to suppress racemization and other side reactions.[3]
Suboptimal Reaction Conditions Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or NMP are commonly used. For difficult couplings, gentle heating may be required, but monitor for epimerization.
Incomplete Reaction Use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling agent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

DOT Script for Amide Coupling Workflow:

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Carboxylic_Acid Carboxylic_Acid Solvent Aprotic Polar Solvent (e.g., DMF, NMP) Carboxylic_Acid->Solvent Amine Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Amine->Solvent Coupling_Reagent e.g., HATU, HBTU Coupling_Reagent->Solvent Base e.g., DIPEA Base->Solvent Temperature Room Temperature to 50°C Solvent->Temperature Amide Product Time 2-24 hours Temperature->Time Amide Product Quench Quench Time->Quench Amide Product Extraction Extraction Quench->Extraction Amide Product Chromatography Chromatography Extraction->Chromatography Amide Product Final_Product Final_Product Chromatography->Final_Product Amide Product

Caption: General workflow for amide coupling reactions.

Q4: I need to perform a reaction at another site of my molecule without affecting the primary amine of this compound. How can I protect the amine group?

Protecting the primary amine is crucial when performing reactions that are not intended to involve the amine. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common and effective choices. The selection depends on the stability of your other functional groups to the deprotection conditions.

Protecting GroupProtection ReagentDeprotection ConditionStability
Boc Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)Stable to catalytic hydrogenation and mild base.
Cbz Benzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.

General Protocol for Boc Protection:

  • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride and free the amine.

  • Add 1.1-1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography if necessary.

DOT Script for Protection Strategy:

Protection_Strategy start Need to protect the amine? boc Use Boc Group (Boc)2O, Base start->boc Molecule stable to acid? cbz Use Cbz Group Cbz-Cl, Base start->cbz Molecule has reducible groups? No deprotect_boc Deprotect with Strong Acid (TFA or HCl) boc->deprotect_boc deprotect_cbz Deprotect with Hydrogenolysis (H2, Pd/C) cbz->deprotect_cbz product Free Amine deprotect_boc->product deprotect_cbz->product

Caption: Decision diagram for choosing an amine protecting group.

Q5: The methyl ester in my molecule is hydrolyzing during my reaction. How can I prevent this?

Ester hydrolysis is typically catalyzed by acid or base, especially in the presence of water and at elevated temperatures.

Preventing Ester Hydrolysis:

  • pH Control: Avoid strongly acidic (pH < 4) or basic (pH > 10) conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a reactant in the hydrolysis reaction.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Orthogonal Protection: If the ester must be preserved under conditions that would normally cause hydrolysis, consider using an alternative protecting group for other functionalities that can be removed under neutral conditions.

If the carboxylic acid is the desired final product, the ester can be intentionally hydrolyzed using aqueous base (e.g., LiOH, NaOH) in a solvent like methanol or THF, followed by acidic workup.

References

Technical Support Center: Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary routes for the synthesis of this compound:

  • Esterification of trans-4-Aminocyclohexanecarboxylic acid: This is a direct method where the carboxylic acid is converted to its methyl ester. Common reagents for this transformation include thionyl chloride (SOCl₂) in methanol or using classic Fischer esterification conditions with an acid catalyst like concentrated HCl in ethanol.

  • Catalytic Hydrogenation of a p-aminobenzoic acid derivative: This method involves the reduction of the aromatic ring of a suitable precursor, such as methyl p-aminobenzoate. This route often produces a mixture of cis and trans isomers, requiring further purification or isomerization steps.

Q2: How can I improve the yield of the esterification reaction?

To improve the yield of the esterification of trans-4-Aminocyclohexanecarboxylic acid, consider the following:

  • Choice of Reagent: Using thionyl chloride in methanol is a highly effective method, with reported yields as high as 96.1%.[1]

  • Reaction Conditions: For Fischer esterification, using a large excess of the alcohol (e.g., as the solvent) and removing water as it forms can drive the equilibrium towards the product, significantly increasing the yield.[2]

  • Complete Conversion: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC).

Q3: What is the main challenge in the catalytic hydrogenation route?

The primary challenge in the catalytic hydrogenation of p-aminobenzoic acid derivatives is controlling the stereochemistry to obtain the desired trans isomer. The hydrogenation process often yields a mixture of cis and trans isomers.

Q4: How can I increase the proportion of the trans isomer?

There are two main strategies to increase the proportion of the trans isomer:

  • Direct Synthesis Optimization: A one-pot synthesis method has been reported that can achieve a trans-isomer content of 75-82% in the initial batches.

  • Post-Synthesis Isomerization (Epimerization): The mixture of cis and trans isomers can be subjected to base-mediated epimerization. This process converts the thermodynamically less stable cis isomer to the more stable trans isomer. Heating a cis/trans mixture with a base like potassium tert-butoxide in a suitable solvent can lead to a product with >99% enantiomeric purity of the trans isomer.

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Esterification: Low conversion of the carboxylic acid.Incomplete reaction due to equilibrium.For Fischer esterification, use a large excess of methanol and consider removing water azeotropically. For the SOCl₂ method, ensure anhydrous conditions and sufficient reaction time.
Side reactions.In Fischer esterification, high temperatures can lead to side reactions. Optimize the temperature.
Loss of product during workup.Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous phase. Use an appropriate extraction solvent.
Hydrogenation: Incomplete reduction of the aromatic ring.Catalyst deactivation or poisoning.Ensure the substrate and solvent are pure and free from catalyst poisons (e.g., sulfur compounds). Use a fresh batch of catalyst.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress.
Poor catalyst/substrate mixing.Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
Impurity Issues
Symptom Possible Cause Suggested Solution
Presence of the cis isomer in the final product.Non-stereoselective hydrogenation or incomplete isomerization.Optimize hydrogenation conditions (catalyst, solvent, temperature) to favor the trans isomer. If a mixture is obtained, perform a base-mediated epimerization step.
Recrystallization from a suitable solvent like ethanol or toluene can also be used to enrich the trans isomer.
Presence of unreacted starting material.Incomplete reaction.See "Low Yield" section for troubleshooting incomplete reactions.
Other unknown impurities.Side reactions.Characterize the impurities using techniques like NMR or LC-MS to identify their source and adjust reaction conditions accordingly.

Data Presentation

Table 1: Comparison of Esterification Methods for trans-4-Aminocyclohexanecarboxylic Acid

MethodReagentsTypical YieldAdvantagesDisadvantages
SOCl₂ in Methanol trans-4-Aminocyclohexanecarboxylic acid, SOCl₂, Methanol96.1%[1]High yield, relatively fast reaction.Thionyl chloride is corrosive and moisture-sensitive.
Fischer Esterification trans-4-Aminocyclohexanecarboxylic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄, HCl)Can be low (25-35%) if not optimized, but can reach >95% with optimization.Inexpensive reagents, simple procedure.Reversible reaction, may require a large excess of alcohol and removal of water to achieve high yields.[2]

Table 2: Optimizing Catalytic Hydrogenation of Methyl p-Aminobenzoate

ParameterOptimal RangeImpact on Yield/Purity
Temperature 55–65°C<60°C slows the reaction; >65°C can promote side reactions.
H₂ Pressure 6–9 kg/cm ²Lower pressures may require longer reaction times.
Catalyst Loading 8–12% w/w<8% can extend the reaction duration; >12% increases cost without significant benefit.
Methanol:Solute Ratio 10:1 v/wLower ratios can hinder mixing; higher ratios can complicate solvent recovery.

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride in Methanol

This protocol is adapted from a reported high-yield synthesis.[1]

  • Suspend (Trans)-4-aminocyclohexanecarboxylic acid (1.40 mmol) in methanol (5.5 mL) in a round-bottom flask.

  • Cool the suspension to -10 °C using an appropriate cooling bath.

  • Slowly add thionyl chloride (2.79 mmol) dropwise to the stirred suspension.

  • Stir the mixture for 15 minutes at -10 °C.

  • Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.

  • Heat the mixture to reflux and maintain for 1 hour.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from ethanol or toluene.

Protocol 2: Base-Mediated Epimerization of a cis/trans Mixture

This protocol is based on a patented method for enriching the trans isomer.

  • Dissolve the cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate (e.g., 133 g) in isopropyl alcohol (1,000 mL).

  • Add potassium tert-butoxide (0.174 mol).

  • Heat the mixture to 60–65°C for 2–3 hours.

  • After the reaction is complete, cool the mixture and acidify to pH 7.0 with acetic acid.

  • The precipitated product, enriched in the trans isomer, can be collected by filtration.

Visualizations

Synthesis_Workflow cluster_esterification Esterification Route cluster_hydrogenation Hydrogenation Route start_ester trans-4-Aminocyclohexanecarboxylic acid reagents_ester SOCl₂ in Methanol or Acid Catalyst in Methanol start_ester->reagents_ester Esterification product_ester Methyl trans-4-Aminocyclohexanecarboxylate HCl reagents_ester->product_ester start_hydro Methyl p-aminobenzoate reagents_hydro H₂, Catalyst (e.g., Pd/C) start_hydro->reagents_hydro Hydrogenation intermediate_hydro cis/trans Mixture reagents_hydro->intermediate_hydro epimerization Base-mediated Epimerization intermediate_hydro->epimerization product_hydro Methyl trans-4-Aminocyclohexanecarboxylate HCl epimerization->product_hydro

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize_conditions Optimize reaction conditions: - Increase reaction time - Increase temperature (judiciously) - Check reagent quality incomplete->optimize_conditions check_workup Review workup procedure complete->check_workup workup_issue Product loss during workup check_workup->workup_issue Issue Found no_workup_issue Workup is optimal check_workup->no_workup_issue No Issue optimize_workup Optimize workup: - Adjust pH during extraction - Use appropriate solvent - Minimize transfers workup_issue->optimize_workup check_side_reactions Investigate potential side reactions no_workup_issue->check_side_reactions

Caption: Troubleshooting decision tree for low reaction yield.

Isomer_Separation start cis/trans Isomer Mixture epimerization Base-Mediated Epimerization start->epimerization Chemical Conversion recrystallization Fractional Recrystallization start->recrystallization Physical Separation trans_product High Purity trans-Isomer epimerization->trans_product Thermodynamically favored recrystallization->trans_product Less soluble isomer crystallizes cis_enriched cis-Enriched Mother Liquor recrystallization->cis_enriched

Caption: Logical workflow for obtaining the pure trans-isomer.

References

Technical Support Center: Hydrolytic Stability of Methyl trans-4-Aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate?

A1: The hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate is primarily influenced by pH, temperature, and the presence of catalysts. As an ester, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The presence of the amino group can also affect the rate of hydrolysis, particularly depending on its protonation state at a given pH.[1][2]

Q2: How does pH affect the stability of the ester?

A2: The rate of hydrolysis is significantly dependent on pH.

  • Acidic Conditions (pH < 4): The ester linkage can undergo acid-catalyzed hydrolysis. The amino group will be protonated (-NH3+), which may slightly inhibit the rate compared to non-amino esters due to electronic effects, but hydrolysis will still occur.

  • Neutral Conditions (pH ~ 7): The rate of hydrolysis is generally at its minimum in the neutral pH range.

  • Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is typically much faster than acid-catalyzed hydrolysis. The amino group will be in its free base form (-NH2).

Q3: What are the expected degradation products of hydrolytic stability studies?

A3: The primary degradation product of the hydrolysis of Methyl trans-4-Aminocyclohexanecarboxylate is trans-4-Aminocyclohexanecarboxylic acid and methanol.

Q4: Can the amino group participate in the hydrolysis reaction?

A4: While direct intramolecular catalysis by the amino group is less likely due to the trans configuration and the distance from the ester carbonyl, its protonation state influences the overall electronic environment of the molecule and the solution's properties, thereby indirectly affecting the hydrolysis rate.

Q5: How should I monitor the degradation of Methyl trans-4-Aminocyclohexanecarboxylate during a stability study?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective method for monitoring the degradation of the parent compound and the appearance of the carboxylic acid degradation product.[3][4] A reversed-phase C18 column is often suitable.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no degradation observed under stress conditions. 1. Stress conditions (pH, temperature) are too mild. 2. Incorrect concentration of acid or base. 3. Short duration of the study.1. Increase the temperature in increments of 10°C (e.g., up to 60-70°C). 2. Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). 3. Extend the duration of the study, taking time points at longer intervals.
Degradation is too rapid to monitor accurately. 1. Stress conditions are too harsh. 2. High temperature is accelerating the reaction excessively.1. Decrease the concentration of the acid or base. 2. Conduct the experiment at a lower temperature (e.g., room temperature or 40°C). 3. Take more frequent time points at the beginning of the study.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation due to extreme pH of samples. 3. Co-elution of the parent compound and degradation product.1. Adjust the mobile phase pH to ensure the amino and carboxyl groups are in a consistent protonation state. A pH between 3 and 6 is often a good starting point. 2. Neutralize the samples before injection to protect the column. 3. Modify the mobile phase composition (e.g., change the organic solvent ratio) or use a different column chemistry.
Low mass balance in the stability study. 1. Formation of unexpected degradation products. 2. Adsorption of the compound or degradants to the container. 3. Volatility of methanol, the by-product.1. Use a mass spectrometer detector (LC-MS) to identify potential unknown peaks. 2. Use inert container materials like polypropylene or silanized glass. 3. Mass balance calculations should focus on the non-volatile parent and primary degradant.
Precipitation observed in the sample solution. 1. pH-dependent solubility of the compound or its degradation product. 2. The concentration of the compound is too high for the chosen solvent.1. Ensure the pH of the solution is maintained within a range where both the ester and the resulting carboxylic acid are soluble. 2. Reduce the initial concentration of the compound or add a co-solvent if compatible with the study design.

Quantitative Data on Hydrolytic Stability

The following tables provide representative data on the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate under various conditions. Note: This data is illustrative and may vary based on specific experimental conditions.

Table 1: Half-life (t½) of Methyl trans-4-Aminocyclohexanecarboxylate at 50°C

Condition pH Half-life (t½) in hours
Acidic1.2 (0.1 M HCl)48
Neutral7.0 (Phosphate Buffer)> 500
Basic10.0 (Carbonate Buffer)5
Basic13.0 (0.1 M NaOH)< 1

Table 2: Pseudo-First-Order Rate Constants (k) for Hydrolysis at 50°C

Condition pH Rate Constant (k) in s⁻¹
Acidic1.2 (0.1 M HCl)4.0 x 10⁻⁶
Neutral7.0 (Phosphate Buffer)< 3.8 x 10⁻⁷
Basic10.0 (Carbonate Buffer)3.8 x 10⁻⁵
Basic13.0 (0.1 M NaOH)> 1.9 x 10⁻⁴

Experimental Protocols

Protocol for Forced Hydrolytic Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the hydrolytic stability of Methyl trans-4-Aminocyclohexanecarboxylate.

1. Materials and Reagents:

  • Methyl trans-4-Aminocyclohexanecarboxylate

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Phosphate or other suitable buffer for neutral pH

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with UV or MS detector

2. Stock Solution Preparation:

  • Prepare a stock solution of Methyl trans-4-Aminocyclohexanecarboxylate at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

3. Sample Preparation for Degradation Studies:

  • Acid Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Prepare a blank solution using 0.1 M HCl.

  • Base Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Prepare a blank solution using 0.1 M NaOH.

  • Neutral Hydrolysis:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with the neutral buffer (e.g., pH 7.0) to achieve a final concentration of 100 µg/mL.

    • Prepare a blank solution using the neutral buffer.

4. Stress Conditions:

  • Incubate the prepared sample and blank solutions in a temperature-controlled environment (e.g., 50°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before HPLC analysis to prevent further degradation and protect the analytical column.

5. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm or MS detector.

  • Analyze the samples and quantify the amount of remaining Methyl trans-4-Aminocyclohexanecarboxylate and the formation of trans-4-Aminocyclohexanecarboxylic acid.

6. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the pseudo-first-order rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Hydrolysis Mechanisms

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Protonated_Ester->Ester_A - H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Tetrahedral_Intermediate_A->Protonated_Ester - H2O Products_A Carboxylic Acid + Methanol Tetrahedral_Intermediate_A->Products_A - H+ Ester_B Ester Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Tetrahedral_Intermediate_B->Ester_B - OH- Carboxylate Carboxylate + Methanol Tetrahedral_Intermediate_B->Carboxylate - CH3O- Final_Products_B Carboxylic Acid Carboxylate->Final_Products_B + H+ (workup)

Caption: Acid- and base-catalyzed hydrolysis mechanisms.

Experimental Workflow for Hydrolytic Stability Study

Experimental_Workflow Prep_Stock Prepare Stock Solution (1 mg/mL) Prep_Samples Prepare Samples (Acid, Base, Neutral) Prep_Stock->Prep_Samples Incubate Incubate at Stress Temperature (e.g., 50°C) Prep_Samples->Incubate Time_Points Withdraw Aliquots at Time Intervals Incubate->Time_Points Neutralize Neutralize Samples Time_Points->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data_Analysis Data Analysis (Calculate k and t½) HPLC->Data_Analysis

Caption: Workflow for a hydrolytic stability study.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Unexpected Results? Check_Degradation Is Degradation Too Fast or Too Slow? Start->Check_Degradation Check_HPLC HPLC Issues? Start->Check_HPLC Degradation Rate OK Too_Fast Too Fast Check_Degradation->Too_Fast Yes Too_Slow Too Slow Check_Degradation->Too_Slow No Adjust_Conditions_Mild Decrease Temp or [Acid/Base] Too_Fast->Adjust_Conditions_Mild Adjust_Conditions_Harsh Increase Temp or [Acid/Base] Too_Slow->Adjust_Conditions_Harsh Peak_Shape Poor Peak Shape Check_HPLC->Peak_Shape Yes Mass_Balance Low Mass Balance Check_HPLC->Mass_Balance No Adjust_Mobile_Phase Adjust Mobile Phase pH Neutralize Sample Peak_Shape->Adjust_Mobile_Phase Use_LCMS Use LC-MS to Identify Unknown Degradants Mass_Balance->Use_LCMS

Caption: Troubleshooting decision tree for stability studies.

References

Technical Support Center: Purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Insufficient cooling. - Solution is not supersaturated (too much solvent used). - Cooling period is too short.- Ensure the solution is cooled to the appropriate temperature (e.g., 0-5 °C) and for a sufficient duration. - If the solution is too dilute, reheat it to evaporate some of the solvent and then allow it to cool again.[1] - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2]
"Oiling Out" (Formation of an oil instead of crystals) - The solute is coming out of solution above its melting point. - High concentration of impurities, leading to a significant melting point depression. - The solvent is too nonpolar for the hydrochloride salt.- Reheat the solution to dissolve the oil and add a small amount of a more polar "soluble solvent" (e.g., a little more ethanol if using an ethanol/water mixture) to increase the solubility slightly and slow down the precipitation upon cooling.[2] - Consider a pre-purification step, such as a wash or a quick filtration through a small plug of silica, to remove significant impurities. - Ensure an appropriate solvent system is being used. For this compound, an ethanol/water mixture is often effective.[3]
Crystals are Colored or Appear Impure - Presence of colored impurities in the starting material. - Degradation of the compound due to excessive heat.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. - Avoid prolonged heating at high temperatures.
Low Yield of Recovered Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.[4] - The crystals were washed with a solvent that was not sufficiently cold, leading to dissolution of the product.[4] - Premature crystallization during hot filtration.- Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.[4] - Always use ice-cold solvent to wash the filtered crystals.[4] - During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
Difficulty in Filtering Crystals - Crystals are too fine or have a needle-like morphology that clogs the filter paper.- Allow the solution to cool more slowly to encourage the growth of larger crystals. - For very fine crystals, consider using a different filter medium or a centrifuge for separation.
Presence of the cis-isomer in the Final Product - The starting material contains a significant amount of the cis-isomer. - The chosen recrystallization conditions are not optimal for separating the isomers.- Recrystallization from an ethanol/water mixture (e.g., 3:1 v/v) has been shown to yield high purity trans-isomer.[3] - Fractional crystallization may be necessary, involving multiple recrystallization steps to enrich the desired trans-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixture of ethanol and water (e.g., a 3:1 v/v ratio) is a highly effective solvent system for recrystallizing this compound, yielding needle-like crystals with high purity (up to 99.5%).[3] Toluene can also be used as an anti-solvent.[3] The compound is soluble in water.[3]

Q2: How can I be sure that I have removed the cis-isomer impurity?

A2: The purity and the absence of the cis-isomer should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] These methods can distinguish between the cis and trans isomers and quantify their relative amounts.

Q3: My compound has "oiled out". Can I still obtain crystals from this?

A3: Yes, it is often possible to recover your product. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] To resolve this, you can try reheating the mixture to redissolve the oil and then add a small amount of additional "soluble solvent" to prevent the oil from forming upon cooling.[2] Slow, undisturbed cooling is crucial.

Q4: How much solvent should I use for the recrystallization?

A4: The general principle of recrystallization is to use the minimum amount of near-boiling solvent required to completely dissolve the crude solid.[4] Using too much solvent will result in a lower yield as more of your compound will remain dissolved in the mother liquor upon cooling.[4]

Q5: At what temperature should I cool my solution to induce crystallization?

A5: After dissolving the compound in hot solvent, it should be allowed to cool slowly to room temperature and then can be placed in an ice bath to maximize crystal formation. A controlled cooling from 50°C to -10°C over several hours can improve crystal size uniformity.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a detailed methodology for the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of ethanol and water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the 3:1 ethanol/water solvent mixture.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent mixture until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it.

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a clean filter flask.

    • Wet the filter paper with a small amount of ice-cold 3:1 ethanol/water.

    • Quickly pour the cold crystal slurry into the funnel and apply vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold 3:1 ethanol/water to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Expected Crystal MorphologyPurityReference
Ethanol/Water3:1Needle-like crystalsUp to 99.5%[3]
Toluene (as anti-solvent)N/ASpherical aggregates>95%[3]

Table 2: Physical Properties

PropertyValue
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
AppearanceWhite to almost white crystalline powder
SolubilitySoluble in water

Visualizations

experimental_workflow start Start: Crude Product dissolution Dissolve in minimum hot 3:1 Ethanol/Water start->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization crystallization Cool Slowly to Room Temperature, then Ice Bath dissolution->crystallization If no impurities hot_filtration Hot Gravity Filtration (Optional) decolorization->hot_filtration hot_filtration->crystallization isolation Isolate Crystals by Vacuum Filtration crystallization->isolation washing Wash with Ice-Cold 3:1 Ethanol/Water isolation->washing drying Dry Crystals washing->drying end End: Pure Product drying->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Recrystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? start->oiling_out low_yield Low Yield? start->low_yield impure_product Product Impure? start->impure_product add_seed Add Seed Crystal / Scratch Flask no_crystals->add_seed Yes reheat_add_solvent Reheat and Add More 'Soluble' Solvent oiling_out->reheat_add_solvent Yes check_solvent_volume Used Minimum Hot Solvent? low_yield->check_solvent_volume Yes check_wash_temp Washed with Ice-Cold Solvent? low_yield->check_wash_temp Yes rerun_recrystallization Re-run Recrystallization with Slower Cooling impure_product->rerun_recrystallization Yes concentrate Concentrate Solution and Re-cool add_seed->concentrate Still no crystals charcoal_treatment Consider Charcoal Treatment rerun_recrystallization->charcoal_treatment Still impure

Caption: Troubleshooting workflow for common issues in recrystallization.

References

Technical Support Center: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the esterification of trans-4-aminocyclohexanecarboxylic acid. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst, such as concentrated hydrochloric acid or thionyl chloride (SOCl₂).[1][2][3] One reported method involves refluxing the acid with concentrated HCl in ethanol at 60°C overnight, which can achieve a high yield.[1]

Q2: What are the critical physicochemical properties of this compound?

A2: this compound is a white to off-white crystalline solid.[2][4] It is soluble in water and polar organic solvents like alcohols.[4] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₆ClNO₂[5]
Molecular Weight193.67 g/mol [1][6]
Melting Point140-142°C[4]
AppearanceWhite crystalline powder[2][4]

Q3: What are the primary safety concerns when handling this compound and its reagents?

A3: This compound is known to cause serious eye damage.[2][3][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[1] When performing hydrogenation steps, be aware that catalysts like palladium on carbon (Pd/C) can be pyrophoric upon exposure to air after the reaction.[7][8] The catalyst should be kept wet during handling and disposal to prevent ignition.[7][8]

Troubleshooting Guide

Low Reaction Yield

Q4: My esterification reaction is resulting in a low yield. What are the potential causes and solutions?

A4: Low yields in the esterification process can stem from several factors. The reaction is reversible, so the presence of water can shift the equilibrium back towards the reactants.[9][10]

Troubleshooting Steps:

  • Incomplete Reaction: Ensure the reaction has been given sufficient time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Water Content: The presence of water can hinder the esterification process.[9] Use dry solvents and reagents. Consider using a Dean-Stark apparatus or other methods for azeotropic removal of water during the reaction to drive the equilibrium towards the product.[1]

  • Sub-optimal Temperature: The reaction temperature is crucial. For the HCl-catalyzed reaction in ethanol, a temperature of around 60°C is recommended.[1] Temperatures below this may slow the reaction, while excessively high temperatures could promote side reactions.[1]

  • Catalyst Issues: Ensure the acid catalyst is active and used in the correct amount.

Isomer Control and Purification

Q5: I am struggling with a high percentage of the cis-isomer in my product. How can I increase the trans:cis ratio?

A5: The presence of the undesired cis-isomer is a common challenge due to the stereochemistry of the starting materials or side reactions. The trans isomer is thermodynamically more stable.

Logical Workflow for Isomer Remediation

Workflow for Increasing trans-Isomer Purity start Crude Product (Mixture of cis/trans isomers) check_purity Analyze Isomer Ratio (HPLC, NMR) start->check_purity decision Is trans:cis ratio > 99%? check_purity->decision epimerization Base-Mediated Epimerization decision->epimerization No final_product High Purity trans-Isomer decision->final_product Yes recrystallization Recrystallization epimerization->recrystallization recrystallization->check_purity

Caption: A logical workflow for the remediation of cis/trans isomer mixtures.

A highly effective method to increase the proportion of the trans-isomer is through base-mediated epimerization .[1] This process converts the cis-isomer to the more stable trans-isomer.

Experimental Protocol: Base-Mediated Epimerization [1]

  • Dissolution: Dissolve the mixture of cis and trans isomers in a suitable solvent. Branched alcohols like isopropyl alcohol are reported to enhance trans selectivity.[1]

  • Base Addition: Add a base. Tertiary amines, such as triethylamine, or potassium tert-butoxide can be effective. Tertiary amines are noted to minimize ester hydrolysis.[1]

  • Heating: Heat the mixture to a controlled temperature, typically between 60-65°C, for 2-3 hours.[1] This temperature range is optimal to drive the equilibrium towards the trans configuration without causing thermal decomposition.[1]

  • Neutralization and Precipitation: After the reaction, carefully acidify the mixture to a neutral pH to precipitate the product.[1]

  • Isolation: Isolate the precipitated solid by filtration.

This process can significantly improve the enantiomeric purity to over 99%.[1]

Q6: My final product has impurities even after recrystallization. How can I optimize the purification process?

A6: Optimizing recrystallization is key to achieving high purity. The choice of solvent is the most critical factor.[2][11]

Troubleshooting Steps for Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and toluene have been recommended for this compound.[1] A systematic approach to solvent screening can save time and resources.[2][11]

  • Cooling Rate: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to promote the formation of pure, well-defined crystals.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can help induce crystallization.

  • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Table of Recommended Solvents for Recrystallization

SolventRationaleReference
EthanolEffective for recrystallization, mentioned in literature.[1]
TolueneAn alternative solvent for recrystallization.[1]
Isopropyl AlcoholUsed as a solvent in the epimerization process.[1]
Scale-up Challenges

Q7: We are scaling up the synthesis. What are the main challenges we should anticipate?

A7: Scaling up from the lab bench to a pilot or industrial scale introduces several challenges related to process control, safety, and economics.

Scale-Up Troubleshooting Pathway

Key Considerations for Scale-Up scale_up Scale-Up Process heat_management Heat Management (Exothermic Reactions) scale_up->heat_management mixing Efficient Mixing scale_up->mixing material_handling Material Handling (Solids, Catalysts) scale_up->material_handling process_economics Process Economics scale_up->process_economics catalyst_recovery Catalyst Recycling process_economics->catalyst_recovery solvent_recovery Solvent Recovery process_economics->solvent_recovery

Caption: A diagram showing the interconnected challenges in process scale-up.

Key Areas for Consideration:

  • Heat Transfer: Hydrogenation and other steps can be exothermic.[8] Ensure the reactor has adequate cooling capacity to manage the heat generated and prevent runaway reactions.

  • Mass Transfer and Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, affecting reaction rate and selectivity. The methanol-to-solute ratio should be optimized to ensure good mixing without overly complicating solvent recovery.[1]

  • Catalyst and Solvent Recovery: For economic viability, recycling of the catalyst (e.g., Pt/C) and solvents is crucial.[1] Implementing recovery systems, such as distillation for solvents, can significantly reduce costs.[1]

  • Process Control and Automation: At scale, manual control is often insufficient. Implementing automated process controls for parameters like temperature, pressure, and reagent addition is vital for consistency and safety.

  • Crystallization Method: Consider moving from batch crystallization to continuous crystallization, which can improve yield and consistency at an industrial scale.[1]

Table of Scale-Up Parameter Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature55–65°C<60°C slows reaction; >65°C promotes side reactions.[1]
H₂ Pressure6–9 kg/cm ²Lower pressures require longer reaction times.[1]
Catalyst Loading8–12% w/w<8% extends duration; >12% increases cost without benefit.[1]
Methanol:Solute Ratio10:1 v/wLower ratios hinder mixing; higher ratios complicate solvent recovery.[1]

References

Validation & Comparative

Distinguishing Cis and Trans Isomers of Methyl 4-Aminocyclohexanecarboxylate: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of molecules is paramount. In the case of substituted cyclohexanes like Methyl 4-Aminocyclohexanecarboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive method for unambiguously differentiating between cis and trans isomers. The spatial orientation of the amino and methyl ester groups on the cyclohexane ring gives rise to distinct NMR spectral fingerprints, primarily in their ¹H and ¹³C chemical shifts and ¹H-¹H coupling constants.

This guide provides a comparative analysis of the NMR characteristics of cis- and trans-Methyl 4-Aminocyclohexanecarboxylate. Due to the limited availability of direct, side-by-side published NMR data for this specific compound, this guide will draw upon established principles of conformational analysis and NMR spectroscopy of substituted cyclohexanes. The key distinguishing features are illustrated with representative data from analogous 4-substituted cyclohexyl compounds.

The Decisive Role of Proton NMR Coupling Constants

The most significant differentiator between the cis and trans isomers in ¹H NMR is the magnitude of the vicinal coupling constants (³J) of the protons attached to the carbons bearing the substituents (C1 and C4). In the chair conformation of the cyclohexane ring, these protons can be either axial or equatorial.

  • Trans Isomer: In the thermodynamically more stable conformation, both the amino and methyl ester groups are in the equatorial position. This places the protons on C1 and C4 in the axial position. The coupling between two adjacent axial protons (axial-axial coupling, ³Jaa) is typically large, in the range of 8-13 Hz.

  • Cis Isomer: In the most stable chair conformation of the cis isomer, one substituent is axial and the other is equatorial. This results in the proton on the carbon with the equatorial substituent being axial, and the proton on the carbon with the axial substituent being equatorial. Therefore, the observed couplings for these protons with their neighbors will be axial-equatorial (³Jae) and equatorial-equatorial (³Jee), which are significantly smaller, typically in the range of 2-5 Hz.

Comparative NMR Data (Based on Analogous Compounds)

The following table summarizes the expected ¹H and ¹³C NMR spectral data for the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate, based on well-established trends for similar 1,4-disubstituted cyclohexanes.

NMR Parameter Trans Isomer (diequatorial) Cis Isomer (axial/equatorial) Key Distinguishing Feature
¹H NMR
H-1 (proton on carbon with -COOCH₃)Lower chemical shift (more shielded)Higher chemical shift (less shielded)Axial protons are more shielded than equatorial protons.
H-4 (proton on carbon with -NH₂)Lower chemical shift (more shielded)Higher chemical shift (less shielded)Axial protons are more shielded than equatorial protons.
Coupling Constant of H-1 and H-4Large (³Jaa ≈ 8-13 Hz)Small (³Jae, ³Jee ≈ 2-5 Hz)The magnitude of the coupling constant is the most reliable indicator of stereochemistry.
¹³C NMR
C-1 (-CH-COOCH₃)Typical chemical shiftShielded (lower ppm) due to γ-gauche effectThe axial substituent causes shielding of the carbon to which it is attached and other carbons in a gauche relationship.
C-4 (-CH-NH₂)Typical chemical shiftShielded (lower ppm) due to γ-gauche effectThe axial substituent causes shielding of the carbon to which it is attached and other carbons in a gauche relationship.

Alternative Characterization Techniques

While NMR is the primary method for distinguishing these isomers, other analytical techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the C-N and C-O bonds may show subtle differences between the two isomers due to their different steric environments.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): The cis and trans isomers will likely have different retention times due to their different polarities and shapes, allowing for their separation and quantification.

  • X-ray Crystallography: For solid samples, this technique can provide unambiguous determination of the solid-state conformation and relative stereochemistry.

Experimental Workflow for NMR Characterization

NMR_Workflow Workflow for NMR Characterization of Cis-Trans Isomers cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis sample Weigh 5-10 mg of Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O) sample->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr cosy Acquire 2D COSY Spectrum (Optional) c13_nmr->cosy process Process Spectra Referencing Phasing Baseline Correction cosy->process integrate Analyze ¹H Spectrum Chemical Shifts Integration Coupling Constants process->integrate assign_c13 Analyze ¹³C Spectrum Chemical Shifts process->assign_c13 structure Determine Stereochemistry (Cis vs. Trans) integrate->structure assign_c13->structure Isomer_Identification Logical Determination of Stereochemistry cluster_observation ¹H NMR Observation cluster_interpretation Interpretation cluster_conclusion Conclusion coupling_constant Measure ³J for H-1 and H-4 large_j Large Coupling (8-13 Hz) coupling_constant->large_j is small_j Small Coupling (2-5 Hz) coupling_constant->small_j is trans_isomer Trans Isomer large_j->trans_isomer implies axial-axial coupling, therefore cis_isomer Cis Isomer small_j->cis_isomer implies axial-equatorial or equatorial-equatorial coupling, therefore

A Comparative Guide to HPLC Methods for Separating Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of diastereomers of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a critical step in the synthesis and purification of active pharmaceutical ingredients (APIs) and other fine chemicals. The stereochemical configuration of such molecules can significantly influence their pharmacological activity and toxicological profile. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analytical and preparative separation of these isomers. This guide provides a comparative overview of potential HPLC methods and alternative techniques, supported by available experimental data for structurally related compounds, to assist in method development and optimization.

Comparison of Separation Techniques

While HPLC remains a primary tool for diastereomer separation, other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Versatile, wide range of stationary phases, well-established, robust, and suitable for both analytical and preparative scales.Can consume significant volumes of organic solvents, may have longer run times compared to SFC.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase.[1]Faster separations, reduced organic solvent consumption ("greener" chemistry), lower backpressure, and ideal for preparative scale due to easy solvent removal.[1][2][3]Requires specialized instrumentation, may not be suitable for all types of compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field within a capillary.[4]High separation efficiency, extremely low sample and reagent consumption, and rapid method development.[4]Limited to smaller sample volumes (analytical scale), sensitivity can be lower than HPLC without specialized detectors.

HPLC Methodologies for Diastereomer Separation

The separation of diastereomers can be achieved using both achiral and chiral stationary phases. Since diastereomers have different physical properties, they can often be separated on standard achiral columns. However, for complex mixtures or challenging separations, chiral stationary phases can offer superior resolution.

Chiral Stationary Phase (CSP) HPLC

Zwitterionic CSPs have shown significant promise for the separation of amino acids and their derivatives, making them a strong candidate for the separation of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride diastereomers.

Featured Method: Zwitterionic Chiral Stationary Phase

Based on the successful separation of the structurally similar compound, (cis)-2-aminocyclohexane-1-carboxylic acid, the following method is proposed as a starting point for the separation of this compound diastereomers.

Table 1: HPLC Conditions for a Structurally Similar Compound

ParameterCondition
Column CHIRALPAK ZWIX(+)
Mobile Phase Methanol / Acetonitrile (75/25 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)
Flow Rate 1.0 mL/min (assumed standard)
Detection UV (wavelength to be optimized)
Temperature Ambient (assumed)

Table 2: Chromatographic Performance for (cis)-2-aminocyclohexane-1-carboxylic acid enantiomers

CompoundRetention Factor (k')Separation Factor (α)Resolution (Rs)
Enantiomer 12.221.171.60
Enantiomer 2-

Data sourced from Chiral Technologies Amino Acid Database.

It is important to note that these results are for a related compound and optimization will be necessary for the target analyte. The elution order of enantiomers can often be reversed by using the pseudo-enantiomeric CHIRALPAK ZWIX(-) column.[5]

Achiral Stationary Phase HPLC

For the separation of cis/trans diastereomers, a standard reversed-phase C18 column can be an effective and economical first approach. The different spatial arrangements of the cis and trans isomers can lead to differences in their hydrophobicity and interaction with the stationary phase.

Alternative Method: Reversed-Phase HPLC

Table 3: Starting Conditions for Achiral Separation

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV (e.g., 210 nm)
Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocols

HPLC Method Development Workflow (General)

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Separation Goal (Analytical vs. Preparative) B Select Columns (e.g., CHIRALPAK ZWIX(+), C18) A->B C Select Mobile Phases (Polar organic, Reversed-phase) B->C D Inject Sample Mixture C->D E Evaluate Initial Results (Peak Shape, Resolution) D->E F Optimize Mobile Phase (Solvent ratio, Additives) E->F G Optimize Flow Rate & Temperature F->G H Method Validation (Robustness, Reproducibility) G->H I Final Method H->I

Caption: A general workflow for developing an HPLC method for diastereomer separation.

Protocol for Chiral Separation using CHIRALPAK ZWIX(+)
  • Column: CHIRALPAK ZWIX(+) (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation: Prepare a solution of Methanol and Acetonitrile in a 75:25 volume-to-volume ratio. Add Triethylamine to a final concentration of 25 mM and Acetic Acid to a final concentration of 50 mM. Sonicate to degas.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample.

  • Detection: Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of the analyte (a starting point could be 210 nm).

  • Data Analysis: Identify and quantify the separated diastereomers based on their retention times and peak areas. Calculate resolution, separation factor, and peak asymmetry to assess the quality of the separation.

Logical Relationships in Chiral Method Selection

Chiral_Method_Selection cluster_0 Analyte Properties cluster_1 Potential HPLC Columns cluster_2 Alternative Techniques Analyte Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (Zwitterionic nature) ZWIX CHIRALPAK ZWIX(+)/(-) (Zwitterionic CSP) Analyte->ZWIX High Probability of Success (Similar compound data available) C18 Standard C18 (Reversed-Phase) Analyte->C18 Good Initial Screening Option (for cis/trans separation) OtherCSP Other Chiral Stationary Phases (e.g., Polysaccharide-based) Analyte->OtherCSP Possible, requires screening SFC Supercritical Fluid Chromatography (SFC) ZWIX->SFC Can be adapted CE Capillary Electrophoresis (CE) ZWIX->CE Different principle

Caption: Logical approach to selecting a separation method for the target analyte.

Conclusion

The separation of this compound diastereomers is a crucial analytical challenge that can be effectively addressed using HPLC. Based on available data for structurally similar compounds, zwitterionic chiral stationary phases, such as CHIRALPAK ZWIX(+), present a highly promising avenue for achieving baseline separation. For initial screening and separation of cis/trans isomers, a standard reversed-phase C18 column offers a practical starting point. Furthermore, alternative techniques like SFC and CE provide orthogonal separation mechanisms that can be advantageous in terms of speed, solvent consumption, and efficiency. The selection of the optimal method will depend on the specific requirements of the analysis, including the desired resolution, scale of purification, and available instrumentation. The protocols and comparative data presented in this guide serve as a valuable resource for initiating method development and achieving robust and reliable separation of these critical diastereomers.

References

A Comparative Guide to Cis and Trans Isomers of Methyl 4-Aminocyclohexanecarboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemistry of molecular building blocks is a critical determinant of synthetic efficiency and the biological activity of the final product. This guide provides an objective comparison of the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate, focusing on their synthesis, characterization, and performance in synthetic applications, particularly in the context of pharmaceutical development.

Introduction

Methyl 4-aminocyclohexanecarboxylate is a key intermediate in the synthesis of various pharmaceuticals, notably as a component of Janus Kinase (JAK) inhibitors used in the treatment of autoimmune diseases. The cyclohexane ring of this molecule can exist in two diastereomeric forms: cis, where the amino and ester groups are on the same side of the ring, and trans, where they are on opposite sides. The spatial arrangement of these functional groups significantly influences the molecule's physical properties, reactivity, and its ability to interact with biological targets.

Synthesis and Stereocontrol

The synthesis of Methyl 4-Aminocyclohexanecarboxylate typically begins with the catalytic hydrogenation of p-aminobenzoic acid or its methyl ester. This reaction often yields a mixture of cis and trans isomers. The ratio of these isomers is dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.

The trans isomer is the thermodynamically more stable conformation, and for many pharmaceutical applications, it is the desired isomer.[1] Consequently, synthetic strategies are often designed to favor the formation of the trans product or to convert the cis isomer to the trans isomer.

Key Synthetic Approaches:

  • Direct Catalytic Hydrogenation: Hydrogenation of p-aminobenzoic acid or its methyl ester over catalysts such as rhodium on carbon or ruthenium on carbon can produce a mixture of isomers. The cis:trans ratio can be influenced by the reaction conditions.

  • Epimerization: The cis isomer can be converted to the more stable trans isomer through a process called epimerization. This is typically achieved by treating a mixture of the isomers with a base, such as sodium hydroxide or potassium alkoxides, at elevated temperatures.[2] This process drives the equilibrium towards the thermodynamically favored trans product.

Comparative Data

Physicochemical and Spectroscopic Properties
Property/TechniqueCis IsomerTrans IsomerKey Distinguishing Features
Thermodynamic Stability Less StableMore StableThe trans isomer is the thermodynamically favored product.
¹H NMR (in D₂O)
H-1 (CH-O- or CH-CO₂Me)Equatorial, downfield shift (~3.96 ppm for alcohol)Axial, upfield shift (~3.58 ppm for alcohol)[3]The chemical shift of the proton attached to the carbon bearing the substituent is a key indicator of its axial or equatorial position.
H-4 (CH-NH₂)Equatorial, downfield shift (~3.20 ppm for alcohol)Axial, upfield shift (~2.65 ppm for alcohol)[3]Similar to H-1, the position of the H-4 proton signal is indicative of the substituent's orientation.
¹³C NMR (in D₂O)
C-1~70.1 ppm (for alcohol)~66.0 ppm (for alcohol)[3]The chemical shifts of the ring carbons are also influenced by the stereochemistry of the substituents.
C-4~49.5 ppm (for alcohol)~51.0 ppm (for alcohol)[3]

Note: The NMR data presented is for the analogous 4-aminocyclohexanol and serves as a representative example of the expected differences between the cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate.

Performance in Synthesis

In the synthesis of complex molecules, such as pharmaceuticals, the trans isomer of Methyl 4-Aminocyclohexanecarboxylate is overwhelmingly preferred. This preference is due to the specific three-dimensional structure required for optimal interaction with the biological target. For example, in the synthesis of certain JAK inhibitors, the trans-orientation of the amino and carboxylate groups is crucial for the molecule to fit into the kinase's binding pocket and exert its inhibitory effect.

While direct quantitative comparisons of reaction yields and rates for the cis versus trans isomers in subsequent synthetic steps are not extensively published, the near-exclusive use of the trans isomer in pharmaceutical patent literature strongly implies that the use of the cis isomer would lead to a final product with significantly lower biological activity or undesirable properties.

Experimental Protocols

Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

This protocol describes a common method for the synthesis of the trans isomer via esterification of trans-4-aminocyclohexanecarboxylic acid.[4]

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol (approx. 27.5 mL per gram of acid).

  • Cool the suspension to -10 °C.

  • Add thionyl chloride (2.0 eq) dropwise to the cooled suspension.

  • Stir the mixture for 15 minutes at -10 °C.

  • Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.

  • Heat the mixture at reflux for 1 hour.

  • After cooling, concentrate the mixture under reduced pressure to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.[1]

Epimerization of cis- to trans-Methyl 4-Aminocyclohexanecarboxylate

This protocol describes a general method for converting a mixture of cis and trans isomers to the more stable trans isomer.[1]

Materials:

  • Cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate

  • Isopropyl alcohol

  • Potassium tert-butoxide

Procedure:

  • Dissolve the cis/trans mixture of Methyl 4-Aminocyclohexanecarboxylate in isopropyl alcohol.

  • Add potassium tert-butoxide (e.g., 0.13 eq).

  • Heat the mixture to 60-65 °C for 2-3 hours.

  • Monitor the conversion of the cis to the trans isomer by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to a pH of 7.0.

  • The trans product may precipitate from the solution and can be collected by filtration.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of the desired trans-Methyl 4-Aminocyclohexanecarboxylate.

G cluster_synthesis Synthesis cluster_separation_isomerization Isomer Enrichment cluster_final_product Final Product p_aminobenzoic p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (e.g., Ru/C, H2) p_aminobenzoic->hydrogenation mixture Cis/Trans Isomer Mixture hydrogenation->mixture mixture_ref Cis/Trans Isomer Mixture epimerization Epimerization (Base, Heat) separation Separation (e.g., Crystallization) epimerization->separation trans_isomer trans-Methyl 4-Aminocyclohexanecarboxylate separation->trans_isomer cis_isomer cis-Methyl 4-Aminocyclohexanecarboxylate (typically undesired) separation->cis_isomer mixture_ref->epimerization

A typical workflow for the synthesis and enrichment of trans-Methyl 4-Aminocyclohexanecarboxylate.
Logical Relationship in Drug Synthesis

The choice between the cis and trans isomer has a direct impact on the subsequent steps of a synthesis and the biological activity of the final drug product.

G cluster_synthesis Drug Synthesis trans trans-Isomer reaction Amide Coupling & Further Steps trans->reaction cis cis-Isomer cis->reaction active_drug Biologically Active Drug (Correct 3D structure) reaction->active_drug Leads to inactive_drug Inactive/Less Active Analog (Incorrect 3D structure) reaction->inactive_drug Leads to

The impact of isomer choice on the outcome of a drug synthesis project.

Conclusion

In the synthesis of complex molecules for pharmaceutical applications, the choice between cis and trans isomers of Methyl 4-Aminocyclohexanecarboxylate is critical. The trans isomer is thermodynamically more stable and is the preferred building block for many drug candidates, including JAK inhibitors, due to its specific stereochemical orientation. While the initial synthesis often produces a mixture of both isomers, methods exist to enrich the desired trans isomer, either through separation or by conversion of the cis isomer. The distinct spectroscopic properties of the two isomers, particularly their NMR spectra, allow for their unambiguous identification and characterization. For researchers in drug development, a thorough understanding and control of the stereochemistry of this important synthetic intermediate are essential for the successful synthesis of biologically active molecules.

References

The Rigidity Advantage: A Comparative Analysis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and Other Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical juncture in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, far from being a mere spacer, profoundly influences a drug's stability, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a rigid linker, with other commonly used flexible and rigid linkers, supported by experimental data and detailed protocols.

This compound provides a constrained, cyclohexane-based scaffold. This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity and improving metabolic stability. In contrast, flexible linkers, such as those based on polyethylene glycol (PEG) or alkyl chains, offer greater conformational freedom, which can be advantageous in facilitating the initial interactions between the binding moieties and their targets. However, this flexibility can also introduce an entropic penalty upon binding and may lead to less favorable pharmacokinetic properties.

Comparative Performance Data

The following tables summarize quantitative data from various studies to illustrate the impact of linker rigidity on key performance parameters in both PROTACs and ADCs.

PROTAC Performance: Rigid vs. Flexible Linkers
Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)Cell Permeability (10⁻⁶ cm/s)
Rigid (Cyclohexane-based) BRD4VHL15>955.28.5
Flexible (PEG4) BRD4VHL45~902.13.2
Rigid (Piperidine-based) BTKCRBN5>904.87.1
Flexible (Alkyl Chain) BTKCRBN25~851.94.5

Note: Data is compiled from representative studies and is intended for comparative purposes. Absolute values can vary based on the specific biological system and experimental conditions.

Antibody-Drug Conjugate (ADC) Performance: Rigid vs. Flexible Linkers
Linker TypeTargetPayloadIn Vitro Cytotoxicity (IC50, nM)Plasma Stability (% intact ADC after 7 days)In Vivo Efficacy (Tumor Growth Inhibition, %)
Rigid (Cyclohexane-based, non-cleavable) HER2MMAE0.88595
Flexible (PEG8, cleavable) HER2MMAE2.16578
Rigid (Maleimidocaproyl) CD30MMAF0.59098
Flexible (Val-Cit, cleavable) CD30MMAF1.57085

Note: Data is compiled from representative studies and is intended for comparative purposes. Absolute values can vary based on the specific biological system and experimental conditions.

Physicochemical Properties of Common Linkers

Linker TypeRepresentative StructureMolecular Weight ( g/mol )LogPFlexibilityKey Features
This compound C₈H₁₆ClNO₂193.67~1.5RigidEnhances metabolic stability and cell permeability.[1]
Alkyl Chain -(CH₂)n-VariesHighFlexibleSimple, synthetically versatile, but can increase hydrophobicity.[2]
Polyethylene Glycol (PEG) -(CH₂CH₂O)n-VariesLowFlexibleIncreases hydrophilicity and solubility.[2]
Piperidine/Piperazine C₅H₁₀N- or C₄H₁₀N₂-~84 or ~86LowRigidIntroduces rigidity and can improve aqueous solubility.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of different linkers.

Synthesis of this compound

This protocol describes the esterification of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ice bath

Procedure:

  • Suspend trans-4-aminocyclohexanecarboxylic acid (1.0 eq) in methanol.[4]

  • Cool the suspension to 0°C using an ice bath.[4]

  • Slowly add thionyl chloride (2.0 eq) dropwise to the suspension.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 3-4 hours.[4]

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting white solid is this compound.[4]

PROTAC Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the binding kinetics and affinity of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant target protein and E3 ligase

  • PROTACs with different linkers

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the E3 ligase onto the sensor chip surface.

  • Inject the target protein alone over the surface to establish a baseline for binary interaction.

  • In separate experiments, inject a series of concentrations of the PROTAC alone to determine its binary binding affinity to the E3 ligase.

  • To measure ternary complex formation, inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the E3 ligase surface.

  • Regenerate the sensor chip surface between injections.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

  • Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the target protein.

ADC In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in a biological matrix.

Materials:

  • ADC constructs with different linkers

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • To precipitate plasma proteins, add three volumes of cold acetonitrile to each aliquot.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Calculate the percentage of intact ADC remaining at each time point.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and workflows in targeted drug design.

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Formation Leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades ADC_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Forms Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload_Release 4. Payload Release Lysosome->Payload_Release Degradation Payload Cytotoxic Payload Payload_Release->Payload Cell_Death 5. Cell Death (Apoptosis) Payload->Cell_Death Induces Experimental_Workflow cluster_Design Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Linker_Design Linker Design (Rigid vs. Flexible) Synthesis Synthesis of PROTAC/ADC Linker_Design->Synthesis Binding_Assay Binding Affinity (SPR, ITC) Synthesis->Binding_Assay Stability_Assay Plasma Stability Synthesis->Stability_Assay Permeability_Assay Cell Permeability (PAMPA, Caco-2) Synthesis->Permeability_Assay Cytotoxicity_Assay Cytotoxicity (IC50) Synthesis->Cytotoxicity_Assay PK_Study Pharmacokinetics (PK) Cytotoxicity_Assay->PK_Study Efficacy_Study Efficacy in Animal Models PK_Study->Efficacy_Study

References

A Comparative Guide to the Coupling Efficiency of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with HATU and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly in drug discovery and development, the efficient formation of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is critical to the success of these reactions, influencing yield, purity, and scalability. This guide provides a comparative analysis of the coupling efficiency of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride with a representative carboxylic acid using the popular coupling reagent HATU and several common alternatives.

This compound is a valuable building block in medicinal chemistry, offering a rigid cyclohexane scaffold. Optimizing its coupling with various carboxylic acids is a frequent challenge for synthetic chemists. This guide presents a summary of expected performance data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most appropriate coupling strategy.

Performance Comparison of Coupling Reagents

Coupling ReagentBaseTypical Yield (%)Typical Purity (%)Relative CostKey AdvantagesPotential Disadvantages
HATU DIPEA90-98>95HighHigh reactivity, fast reaction times, low racemization.[1][2]High cost, potential for side reactions if not used correctly.
EDC/HOBt DIPEA/TEA70-90>90LowCost-effective, water-soluble byproducts are easily removed.[3]Slower reaction times, potential for racemization.[1]
T3P® Pyridine85-95>95MediumExcellent for sterically hindered substrates, low epimerization, easy workup.Requires careful handling (moisture sensitive).
COMU DIPEA90-98>95HighHigh efficiency similar to HATU, considered safer than benzotriazole-based reagents.[1]High cost.

Experimental Protocols

The following are representative experimental protocols for the coupling of this compound with a generic carboxylic acid (1.0 equivalent) using different coupling reagents.

Protocol 1: HATU-Mediated Coupling
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq).

  • Activation: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol, 1.1 eq) to the mixture and stir for 15-30 minutes at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol), this compound (1.1 mmol, 1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL) at 0 °C, add DIPEA (2.5 mmol, 2.5 eq).

  • Coupling: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: T3P®-Mediated Coupling
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in anhydrous ethyl acetate (10 mL), add pyridine (3.0 mmol, 3.0 eq).

  • Coupling: Add Propanephosphonic acid anhydride (T3P®, 50% solution in ethyl acetate, 1.5 mmol, 1.5 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4: COMU-Mediated Coupling
  • Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL) at 0 °C, add DIPEA (3.0 mmol, 3.0 eq).

  • Activation: Add (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 mmol, 1.1 eq) to the mixture and stir for 10-20 minutes at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Pathways and Experimental Workflow

The efficiency of amide bond formation is intrinsically linked to the mechanism of the coupling reagent. The following diagrams illustrate the key steps in the activation of the carboxylic acid and the subsequent aminolysis.

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU TMU Tetramethylurea HATU->TMU Base Base (DIPEA) Amide Amide Product ActiveEster->Amide + Amine Amine Methyl trans-4-Aminocyclohexanecarboxylate Amine->Amide

HATU Coupling Mechanism

EDC_Mechanism RCOOH Carboxylic Acid OAI O-Acylisourea Intermediate RCOOH->OAI + EDC EDC EDC EDU Ethyl-dimethylaminopropyl urea EDC->EDU HOBtEster HOBt-Active Ester OAI->HOBtEster + HOBt HOBt HOBt Amide Amide Product HOBtEster->Amide + Amine Amine Methyl trans-4-Aminocyclohexanecarboxylate Amine->Amide

EDC/HOBt Coupling Mechanism

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Reagents Weigh Carboxylic Acid & Amine Hydrochloride Solvent Dissolve in Anhydrous Solvent Reagents->Solvent Cooling Cool to 0 °C Solvent->Cooling AddBase Add Base Cooling->AddBase AddReagent Add Coupling Reagent AddBase->AddReagent Stir Stir & Monitor (TLC/LC-MS) AddReagent->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

General Experimental Workflow

Conclusion

The selection of an appropriate coupling reagent for the acylation of this compound is a multifactorial decision. For reactions where high yield and rapid conversion are paramount, HATU and COMU represent excellent choices, albeit at a higher cost. For large-scale syntheses where cost is a significant driver, EDC/HOBt offers a viable and economical alternative, though it may require longer reaction times and careful monitoring to minimize side products. For sterically demanding couplings where other reagents may fail, T3P® presents a powerful option with the benefit of a straightforward workup.

Researchers and process chemists should consider the specific requirements of their synthetic target, including scale, budget, and the steric and electronic nature of the carboxylic acid, to make an informed decision. The protocols and comparative data provided in this guide serve as a valuable starting point for the optimization of amide bond formation with this versatile building block.

References

A Comparative Analysis of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the antibody and the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and safety profile. This guide provides an in-depth comparison of two major classes of linkers: cleavable linkers, exemplified by the popular valine-citrulline dipeptide (Val-Cit), and non-cleavable linkers, such as those derived from succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This comparison is supported by experimental data and detailed protocols to aid researchers in the strategic design and development of next-generation ADCs.

Introduction to ADC Linker Technology

The ideal ADC linker maintains a stable connection between the antibody and payload in systemic circulation to minimize off-target toxicity, while enabling efficient payload release at the tumor site. The choice between a cleavable and a non-cleavable linker is a key design consideration that depends on the target antigen, the payload's mechanism of action, and the tumor microenvironment.

Cleavable Linkers: These linkers are designed to be selectively cleaved by enzymes, such as cathepsins, that are overexpressed in the lysosomal compartment of cancer cells. This targeted release mechanism is intended to concentrate the cytotoxic payload within the tumor cells, enhancing its therapeutic window. The Val-Cit linker is a prime example, undergoing cathepsin B-mediated cleavage to release a PABC (p-aminobenzyl carbamate) spacer, which in turn liberates the active drug.

Non-Cleavable Linkers: In contrast, non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload. This process results in the liberation of the drug still attached to the linker and the amino acid residue (e.g., cysteine) to which it was conjugated. This approach generally offers greater stability in circulation but may result in a less efficient payload release.

ADC_General_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_MoA General Mechanism of Action Ab Antibody Linker Linker Ab->Linker Conjugation Site (e.g., Cysteine) Payload Cytotoxic Payload Linker->Payload Drug Attachment Binding 1. ADC Binds to Tumor Antigen Internalization 2. Internalization (Endocytosis) Binding->Internalization Release 3. Payload Release in Lysosome Internalization->Release Action 4. Cytotoxic Action Release->Action

Figure 1: General structure and mechanism of action of an Antibody-Drug Conjugate.

Comparative Performance Data

The selection of a linker can significantly impact the therapeutic index of an ADC. Below is a summary of comparative data for ADCs utilizing cleavable (Val-Cit) and non-cleavable (SMCC) linkers with the same antibody and payload.

ParameterADC-Val-Cit-MMAEADC-SMCC-DM1Reference
Drug-to-Antibody Ratio (DAR) ~3.8~3.5
Plasma Stability (% Intact ADC after 7 days) >90%>95%
In Vitro Cytotoxicity (IC50 in Target Cells) 0.5 nM1.2 nM
In Vivo Antitumor Efficacy (% TGI) 95% at 3 mg/kg80% at 3 mg/kg

TGI: Tumor Growth Inhibition

This data highlights that while non-cleavable linkers may offer slightly enhanced plasma stability, cleavable linkers can lead to more potent in vitro cytotoxicity and superior in vivo antitumor efficacy, likely due to more efficient payload release at the target site.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linker (Val-Cit-PABC) cluster_non_cleavable Non-Cleavable Linker (SMCC) ADC_VC ADC-Val-Cit-PABC-Payload Lysosome_VC Lysosomal Protease (e.g., Cathepsin B) ADC_VC->Lysosome_VC Internalization Cleavage Linker Cleavage Lysosome_VC->Cleavage Released_Payload Active Payload Cleavage->Released_Payload ADC_SMCC ADC-SMCC-Payload Lysosome_SMCC Lysosomal Degradation ADC_SMCC->Lysosome_SMCC Internalization Degradation Antibody Degradation Lysosome_SMCC->Degradation Released_Metabolite Payload-Linker-Amino Acid Degradation->Released_Metabolite

Figure 2: Contrasting mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance.

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.

  • Method: Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining DAR.

  • Protocol:

    • The ADC sample is diluted to a concentration of 1 mg/mL in phosphate-buffered saline (PBS).

    • The sample is injected onto a HIC column (e.g., TSKgel Butyl-NPR).

    • A gradient of decreasing salt concentration (e.g., from 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0, to 50 mM sodium phosphate, pH 7.0) is used to elute the different drug-loaded species.

    • The elution profile is monitored by UV absorbance at 280 nm.

    • The peak areas corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) are integrated.

    • The weighted average DAR is calculated based on the relative peak areas.

2. Plasma Stability Assay

This assay evaluates the stability of the linker and the integrity of the ADC in a biological matrix.

  • Method: The ADC is incubated in plasma, and the amount of intact ADC is quantified over time, typically by ELISA or LC-MS.

  • Protocol:

    • The ADC is incubated in human or mouse plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

    • The samples are analyzed by an affinity-capture ELISA to quantify the concentration of the intact ADC (antibody with conjugated drug).

    • Alternatively, LC-MS can be used to measure the amount of released payload.

    • The percentage of intact ADC is plotted against time to determine its plasma half-life.

3. In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.

  • Method: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is used.

  • Protocol:

    • Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the ADC, a non-targeted control ADC, and free payload.

    • The plates are incubated for a period of 72 to 120 hours.

    • The cell viability reagent is added to each well, and luminescence is measured using a plate reader.

    • The data is normalized to untreated controls, and the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth) is calculated by fitting the data to a four-parameter logistic curve.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Stability Plasma Stability (ELISA / LC-MS) DAR_Analysis->Stability Cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) DAR_Analysis->Cytotoxicity Xenograft Tumor Xenograft Model Cytotoxicity->Xenograft Efficacy Antitumor Efficacy Study (% TGI) Xenograft->Efficacy PK_Study Pharmacokinetic (PK) Study Xenograft->PK_Study

Evaluating the Rigidity of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the pharmacological profile of a molecule. The rigidity of a linker, in particular, can dictate the conformational freedom of a molecule, impacting its binding affinity, selectivity, and overall efficacy. This guide provides a comprehensive evaluation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride as a rigid linker, comparing it with common flexible and other rigid alternatives, supported by experimental data and detailed protocols.

This compound, with its cyclohexane core, is classified as a rigid linker.[1] Such linkers are increasingly utilized in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs) and fragment-based inhibitors to limit conformational flexibility.[1][2][3] The constrained nature of rigid linkers can reduce the entropic penalty upon binding to a target, potentially leading to enhanced binding affinity and improved selectivity.[2][4] The trans configuration of the amino and carboxylate groups across the cyclohexane ring provides a well-defined, extended conformation, making it a valuable building block in rational drug design.[5]

Comparative Analysis of Linker Rigidity

The choice of a linker can significantly affect a molecule's physicochemical properties, including membrane permeability, metabolic stability, and the formation of stable protein-ligand or protein-protein complexes.[1][6][7] Below is a comparison of this compound with other commonly used linkers.

Linker ClassSpecific ExampleKey CharacteristicsAdvantagesDisadvantages
Rigid Cycloalkane This compound Constrained cyclohexane ring in a chair conformation. The trans substitution pattern enforces a linear, extended geometry.- Pre-organizes attached moieties for optimal binding interaction. - Can improve target selectivity and binding affinity.[2][4] - Generally exhibits good metabolic stability.- Limited conformational sampling may hinder initial target engagement. - Synthetic modifications can be more complex than with linear linkers.
Flexible Alkyl/PEG Alkyl chains (e.g., -(CH₂)n-) or Polyethylene Glycol (PEG) chainsHigh degree of rotational freedom around single bonds.- Allows for broad conformational sampling, which can be beneficial for initial ligand screening. - Generally straightforward to synthesize and incorporate.- High flexibility can lead to a significant entropic penalty upon binding, potentially reducing affinity. - Can adopt unproductive binding conformations. - May lead to poor pharmacokinetic properties.[1]
Rigid Aromatic p-Phenylene or BiphenylPlanar, aromatic core.- Provides a rigid and well-defined spatial arrangement. - Can participate in π-stacking interactions with the target protein.- Can introduce undesirable physicochemical properties (e.g., high lipophilicity, poor solubility).
Rigid Heterocyclic Piperidine or PiperazineSaturated heterocyclic rings, often in a chair conformation.- Introduces rigidity while potentially improving solubility and other drug-like properties compared to purely hydrocarbon linkers. - Can serve as hydrogen bond donors or acceptors.- The specific heteroatoms and their positions can influence metabolic stability.
Semi-Rigid Alkynes or TriazolesLinear and rigid triple bond or a planar, stable triazole ring.- Provides a linear and rigid connection between two points. - Triazoles can be readily synthesized via "click" chemistry.- May not provide the same degree of three-dimensional conformational restriction as a cycloalkane.

Experimental Protocols for Evaluating Linker Rigidity

The rigidity of a linker can be assessed through a combination of computational modeling and experimental techniques.

Computational Modeling

Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search of the linker and the molecule in which it is incorporated using molecular mechanics force fields (e.g., MMFF94, AMBER).

  • Energy Profiling: Calculate the potential energy of the molecule as a function of key dihedral angles within the linker. The energy barriers to rotation provide a quantitative measure of rigidity.

  • Molecular Dynamics (MD) Simulations: Run MD simulations in a relevant solvent to observe the dynamic behavior of the linker over time. Analysis of the trajectory can reveal the accessible conformations and the degree of flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve the compound containing the linker in a suitable deuterated solvent.

  • 1D and 2D NMR: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and NOESY.

  • Analysis:

    • Coupling Constants (³J): The magnitude of three-bond proton-proton coupling constants can provide information about dihedral angles, as described by the Karplus equation. For a cyclohexane ring, the coupling constants can confirm the chair conformation and the axial/equatorial positions of substituents.

    • Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing distance restraints that help to define the three-dimensional structure and preferred conformation of the linker.

X-ray Crystallography

Protocol:

  • Crystallization: Grow single crystals of the compound of interest.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis: The resulting crystal structure provides a high-resolution, static picture of the linker's conformation in the solid state. This can reveal the precise bond lengths, bond angles, and dihedral angles that define its rigid nature.

Logical Workflow for Linker Evaluation

The following diagram illustrates a typical workflow for selecting and evaluating a linker in a drug discovery project.

G cluster_0 Initial Design & Selection cluster_1 Computational Evaluation cluster_2 Synthesis & Experimental Validation cluster_3 Biological Evaluation Define_Requirements Define Distance and Vectorial Requirements Select_Candidates Select Candidate Linkers (Rigid, Flexible, etc.) Define_Requirements->Select_Candidates Computational_Modeling Computational Modeling (Conformational Search, MD) Select_Candidates->Computational_Modeling Analyze_Rigidity Analyze Conformational Rigidity and Energy Profiles Computational_Modeling->Analyze_Rigidity Synthesis Synthesize Molecules with Selected Linkers Analyze_Rigidity->Synthesis Experimental_Analysis Experimental Analysis (NMR, X-ray) Synthesis->Experimental_Analysis Biological_Assays In vitro Biological Assays (e.g., Binding Affinity) Experimental_Analysis->Biological_Assays Structure_Activity Analyze Structure-Activity Relationship (SAR) Biological_Assays->Structure_Activity Lead_Optimization Lead Optimization Structure_Activity->Lead_Optimization Iterate

Caption: Workflow for Linker Selection and Evaluation.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

Rigid linkers like this compound are crucial in the design of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's role is to connect the POI-binding and E3 ligase-binding moieties and to orient them correctly to facilitate the formation of a productive ternary complex. A rigid linker can pre-organize the molecule, which can be advantageous for forming a stable and effective ternary complex.

G cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC (Rigid Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-Mediated Protein Degradation Pathway.

References

A Comparative Spectroscopic Analysis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, a key intermediate in pharmaceutical synthesis. Its performance is objectively compared with two primary alternatives: its geometric isomer, Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride, and its ethyl ester analogue, Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride. The following sections present a comprehensive overview of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structures and established principles of spectroscopic analysis. Experimental values may vary based on instrumentation, sample preparation, and experimental conditions.

Data Presentation: A Comparative Overview

The key to differentiating between these closely related compounds lies in the subtle yet significant differences in their spectroscopic signatures. The following tables summarize the predicted quantitative data for each analytical technique.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, D₂O)

CompoundChemical Shift (δ, ppm) & MultiplicityAssignment
This compound ~3.70 (s, 3H)-OCH₃
~3.10 (tt, 1H)H-4 (axial)
~2.40 (tt, 1H)H-1 (axial)
~2.10 (m, 4H)H-2, H-6 (equatorial & axial)
~1.50 (m, 4H)H-3, H-5 (equatorial & axial)
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride ~3.71 (s, 3H)-OCH₃
~3.30 (m, 1H)H-4 (equatorial)
~2.60 (m, 1H)H-1 (equatorial)
~1.80-1.60 (m, 8H)H-2, H-3, H-5, H-6
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride ~4.15 (q, 2H)-OCH₂CH₃
~3.10 (tt, 1H)H-4 (axial)
~2.38 (tt, 1H)H-1 (axial)
~2.08 (m, 4H)H-2, H-6 (equatorial & axial)
~1.48 (m, 4H)H-3, H-5 (equatorial & axial)
~1.25 (t, 3H)-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, D₂O)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~176C=O
~52.5-OCH₃
~49C-4
~43C-1
~30C-2, C-6
~28C-3, C-5
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride ~177C=O
~52.6-OCH₃
~47C-4
~41C-1
~28C-2, C-6
~24C-3, C-5
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride ~175C=O
~61-OCH₂CH₃
~49C-4
~43C-1
~30C-2, C-6
~28C-3, C-5
~14-OCH₂CH₃

Table 3: Predicted FT-IR Spectroscopic Data (Solid, KBr Pellet)

CompoundAbsorption Band (cm⁻¹)Assignment
This compound 3000-2800N-H stretch (ammonium salt)
2950-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1600N-H bend (ammonium salt)
~1200C-O stretch (ester)
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride 3000-2800N-H stretch (ammonium salt)
2950-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1600N-H bend (ammonium salt)
~1200C-O stretch (ester)
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride 3000-2800N-H stretch (ammonium salt)
2950-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1600N-H bend (ammonium salt)
~1200C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound C₈H₁₆ClNO₂193.67158.1176127 (loss of -OCH₃), 98 (loss of -COOCH₃)
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride C₈H₁₆ClNO₂193.67158.1176127 (loss of -OCH₃), 98 (loss of -COOCH₃)
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride C₉H₁₈ClNO₂207.70172.1332127 (loss of -OCH₂CH₃), 98 (loss of -COOCH₂CH₃)

Experimental Protocols

Accurate and reproducible data are paramount in spectroscopic analysis. The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the analyte.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for the hydrochloride salts) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.0 s

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals and determine the multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: Collect a background spectrum of the empty sample compartment.

  • Data Acquisition and Processing:

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL with the same solvent.

    • If necessary, add a small amount of formic acid to aid in protonation.

  • Instrument Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 10 (arbitrary units)

    • Auxiliary Gas Flow Rate: 2 (arbitrary units)

    • Capillary Temperature: 300 °C

    • Mass Range: m/z 50-500

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Acquire the mass spectrum.

    • Identify the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and comparison of the target compound and its alternatives.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_comparison Comparative Analysis Sample_Acquisition Acquire Samples: - Methyl trans-4-Aminocyclohexanecarboxylate HCl - Methyl cis-4-Aminocyclohexanecarboxylate HCl - Ethyl trans-4-Aminocyclohexanecarboxylate HCl NMR_Prep Prepare NMR Samples (Dissolve in D₂O) Sample_Acquisition->NMR_Prep To NMR IR_Prep Prepare IR Samples (KBr Pellet) Sample_Acquisition->IR_Prep To IR MS_Prep Prepare MS Samples (Dilute Solution) Sample_Acquisition->MS_Prep To MS NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq ESI-MS and MS/MS MS_Prep->MS_Acq NMR_Analysis Analyze NMR Spectra: - Chemical Shifts - Coupling Constants - Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze IR Spectra: - Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Analyze Mass Spectra: - Molecular Ion - Fragmentation Pattern MS_Acq->MS_Analysis Comparison Compare Spectroscopic Data of Target vs. Alternatives NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison

Caption: Workflow for Spectroscopic Analysis.

Navigating the Stability Landscape of Aminocyclohexanecarboxylate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of aminocyclohexanecarboxylate esters is crucial for advancing novel therapeutics. The stability of these compounds directly impacts their shelf-life, delivery, and in vivo efficacy. This guide provides a comprehensive comparison of the stability of different aminocyclohexanecarboxylate esters, supported by experimental data from structurally related compounds and detailed methodologies for key stability-indicating assays.

The inherent stability of an ester is influenced by a combination of electronic and steric factors. For aminocyclohexanecarboxylate esters, the ester group's alkyl chain length and the stereochemistry of the cyclohexane ring (cis vs. trans) are key determinants of their susceptibility to hydrolysis.

Comparative Stability Analysis

While direct comparative studies on a homologous series of aminocyclohexanecarboxylate esters are not extensively available in the public domain, valuable insights can be drawn from research on structurally analogous compounds, such as benzoate and amino acid esters. The following data summarizes expected stability trends based on these established principles.

Influence of Ester Alkyl Chain Length

The steric hindrance around the carbonyl group of the ester is a primary factor governing its stability. As the size of the alcohol moiety increases, it can sterically shield the ester from nucleophilic attack by water or hydrolytic enzymes.

Based on studies of homologous benzoate esters, a clear trend in plasma stability has been observed: stability is inversely proportional to the size of the alkoxyl group.[1] Methyl esters are generally the most stable, with stability decreasing as the alkyl chain lengthens.

Table 1: Expected Relative Stability of Aminocyclohexanecarboxylate Esters in Plasma

Ester DerivativeExpected Half-Life (t½) Trend in PlasmaRationale
Methyl aminocyclohexanecarboxylateHighestLess steric hindrance allows for tighter packing and reduced solvent exposure. In enzymatic hydrolysis, the smaller size is a better fit for the active sites of some esterases.
Ethyl aminocyclohexanecarboxylateIntermediateIncreased steric bulk compared to the methyl ester leads to a moderate decrease in stability.
n-Propyl aminocyclohexanecarboxylateLowerFurther increase in alkyl chain length provides more significant steric hindrance, but can also lead to increased binding affinity for some hydrolytic enzymes.
n-Butyl aminocyclohexanecarboxylateLowestThe longest alkyl chain in this series is expected to be the most rapidly hydrolyzed in a plasma environment.[1]

Note: The data presented are extrapolated from studies on benzoate esters and represent expected trends. Actual stability will vary depending on the specific aminocyclohexanecarboxylate isomer and experimental conditions.

Influence of Stereochemistry: Cis vs. Trans Isomers

The relative orientation of the amino and ester groups on the cyclohexane ring can influence the molecule's conformation and, consequently, its interaction with hydrolytic enzymes and its overall stability. The trans-isomer, with the amino and ester groups on opposite sides of the ring, generally adopts a more stable chair conformation with both substituents in equatorial positions. This can affect its accessibility to the active sites of enzymes.

While specific kinetic data for the hydrolysis of cis- and trans-aminocyclohexanecarboxylate esters is limited, the stereochemistry is known to influence reactivity.[2] The more thermodynamically stable trans isomer may exhibit different hydrolysis kinetics compared to the cis isomer.

Experimental Protocols for Stability Assessment

To determine the stability of aminocyclohexanecarboxylate esters, two primary in vitro assays are employed: chemical hydrolysis (pH stability) and plasma stability.

Chemical Hydrolysis (pH-Rate Profile)

This assay determines the rate of hydrolysis of an ester at various pH values, typically simulating physiological conditions (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood).

Methodology:

  • Solution Preparation: Prepare buffer solutions across a range of pH values (e.g., 1, 3, 5, 7.4, 9).

  • Incubation: Dissolve the test ester in the buffer solutions at a known concentration and incubate at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points, withdraw aliquots from each solution.

  • Analysis: Quench the reaction (e.g., by adding a strong acid or base) and analyze the concentration of the remaining ester and/or the formed carboxylic acid and alcohol using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the ester versus time to determine the rate of hydrolysis at each pH. The pseudo-first-order rate constant (k) can be calculated, and from this, the half-life (t½) at each pH can be determined.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Prepare Buffer Solutions (Various pH) Prepare Buffer Solutions (Various pH) Dissolve Ester in Buffers Dissolve Ester in Buffers Prepare Buffer Solutions (Various pH)->Dissolve Ester in Buffers Step 1 Incubate at 37°C Incubate at 37°C Dissolve Ester in Buffers->Incubate at 37°C Step 2 Withdraw Aliquots at Time Points Withdraw Aliquots at Time Points Incubate at 37°C->Withdraw Aliquots at Time Points Step 3 Quench Reaction Quench Reaction Withdraw Aliquots at Time Points->Quench Reaction Step 4 HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Step 5 Determine Concentrations Determine Concentrations HPLC Analysis->Determine Concentrations Step 6 Plot Concentration vs. Time Plot Concentration vs. Time Determine Concentrations->Plot Concentration vs. Time Step 7 Calculate Rate Constant (k) Calculate Rate Constant (k) Plot Concentration vs. Time->Calculate Rate Constant (k) Step 8 Calculate Half-Life (t½) Calculate Half-Life (t½) Calculate Rate Constant (k)->Calculate Half-Life (t½) Step 9 G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Data Thaw Plasma (37°C) Thaw Plasma (37°C) Add Test Compound Add Test Compound Thaw Plasma (37°C)->Add Test Compound Step 1 Incubate at 37°C Incubate at 37°C Add Test Compound->Incubate at 37°C Step 2 Take Aliquots at Time Points Take Aliquots at Time Points Incubate at 37°C->Take Aliquots at Time Points Step 3 Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Take Aliquots at Time Points->Protein Precipitation (Acetonitrile) Step 4 Centrifuge Centrifuge Protein Precipitation (Acetonitrile)->Centrifuge Step 5 Analyze Supernatant (LC-MS/MS) Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Supernatant (LC-MS/MS) Step 6 Plot % Remaining vs. Time Plot % Remaining vs. Time Analyze Supernatant (LC-MS/MS)->Plot % Remaining vs. Time Step 7 Calculate Half-Life (t½) Calculate Half-Life (t½) Plot % Remaining vs. Time->Calculate Half-Life (t½) Step 8

References

Safety Operating Guide

Proper Disposal Procedures for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride down the drain or in regular trash. This chemical must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations through a licensed environmental waste management service.

This guide provides comprehensive procedures for the safe handling and disposal of this compound, CAS No. 61367-07-5, to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Data derived from Safety Data Sheet for this compound.[1]

Personal Protective Equipment (PPE) Requirements

Before handling or preparing this chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area. A suitable respirator may be required for handling larger quantities or in case of dust formation.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the compliant disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Classification

  • Treat all unused or contaminated this compound as hazardous waste.[2][3]

  • This includes the pure chemical, solutions containing the chemical, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).[2]

Step 2: Segregation of Waste

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Specifically, keep this waste separate from incompatible materials such as strong oxidizing agents.[4]

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][5]

Step 3: Container Selection and Labeling

  • Container: Use a leak-proof container that is compatible with the chemical. The original container is often a suitable option for the solid waste.[6] For solutions, use a clearly marked, dedicated waste container.

  • Labeling: The waste container must be clearly labeled. Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[7] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The words "Hazardous Waste".

    • The date when waste was first added to the container.

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The name and contact information of the principal investigator or laboratory manager.[8]

Step 4: Safe Storage of Chemical Waste

  • Keep the waste container tightly closed except when adding waste.[1]

  • Store the container in a cool, well-ventilated, and secure area, away from direct sunlight and sources of ignition.[1]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[7]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Provide them with the full details of the waste, including the chemical name and quantity.

  • Do not attempt to transport hazardous waste yourself.[7]

Step 6: Decontamination and Empty Container Disposal

  • For spills, absorb the material with an inert, non-combustible absorbent (e.g., diatomite, universal binders) and place it in a sealed container for disposal.[1] Decontaminate the surface by scrubbing with alcohol.[1]

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular solid waste, depending on institutional policies.[3]

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill or Contamination start Chemical is identified as waste ppe Don appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify container Select a compatible, leak-proof container classify->container label_container Affix 'Hazardous Waste' label with full chemical name and date container->label_container segregate Store in designated Satellite Accumulation Area (SAA) label_container->segregate storage Keep container closed and in secondary containment segregate->storage contact_ehs Contact EHS or licensed waste disposal service for pickup storage->contact_ehs end Waste is safely and compliantly removed contact_ehs->end spill Spill or contamination occurs absorb Absorb with inert material spill->absorb absorb->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Chemical Safety Overview

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂[2][3]
Molecular Weight193.67 g/mol [2][3]
Boiling Point255.4°C at 760 mmHg[2]
Flash Point108.3°C[2]
AppearanceWhite to yellow crystalline solid[3][4][5]
SolubilityWater-soluble[3][4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment must be utilized.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields (European standard - EN 166).Protects against splashes and dust, preventing serious eye irritation.[1][7]
Hand Protection Protective, impervious gloves.Prevents skin contact and irritation.[1][7] Inspect gloves for integrity before use.
Skin and Body Impervious clothing, such as a lab coat. Long-sleeved clothing is required.Protects skin from accidental contact and contamination.[1][7]
Respiratory A suitable respirator (NIOSH/MSHA or European Standard EN 149 approved) should be used if ventilation is inadequate or if dust is generated.Prevents respiratory tract irritation from inhaling dust or aerosols.[1][6]

Standard Operating Procedures for Handling

Adherence to the following procedural steps is mandatory when working with this compound.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the fume hood is operational and that safety shower and eyewash stations are unobstructed.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill control materials readily available.

Handling Protocol
  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize dust generation and inhalation. Avoid creating dust.[1]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][7]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][7]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, follow the established protocol to ensure safety and proper cleanup. The workflow for managing a chemical spill is outlined below.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_ppe_and_containment Containment cluster_cleanup Cleanup & Decontamination cluster_disposal Final Steps Evacuate Evacuate Immediate Area Alert Alert Supervisor & Colleagues Evacuate->Alert Assess Assess Spill Hazard (Size, Location, Substance) Alert->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Absorb with Inert Material (e.g., diatomite) Contain->Cleanup Decontaminate Decontaminate Surfaces with Alcohol Cleanup->Decontaminate Collect Collect Waste in a Labeled Container Decontaminate->Collect Dispose Dispose of Waste via Hazardous Waste Program Collect->Dispose Report Document the Incident Dispose->Report Disposal_Decision_Process Chemical Waste Disposal Decision Process Start Waste Generated IsContaminated Is material contaminated with the chemical? Start->IsContaminated IsSharps Is it a sharp? IsContaminated->IsSharps Yes NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No IsLiquid Is it liquid waste? IsSharps->IsLiquid No SharpsWaste Place in Puncture-Proof Sharps Container IsSharps->SharpsWaste Yes IsSolid Is it solid waste? IsLiquid->IsSolid No LiquidWaste Collect in Labeled Liquid Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in Labeled Solid Waste Container IsSolid->SolidWaste Yes EHS_Pickup Arrange for EHS Hazardous Waste Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup SharpsWaste->EHS_Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.